molecular formula C10H10N2 B1297828 1-(m-Tolyl)imidazole CAS No. 25364-43-6

1-(m-Tolyl)imidazole

Cat. No.: B1297828
CAS No.: 25364-43-6
M. Wt: 158.2 g/mol
InChI Key: CONMFQGRYDVJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(m-Tolyl)imidazole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylphenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-3-2-4-10(7-9)12-6-5-11-8-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONMFQGRYDVJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334277
Record name 1-(m-Tolyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25364-43-6
Record name 1-(m-Tolyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25364-43-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(m-Tolyl)imidazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(m-Tolyl)imidazole: Chemical Properties and Structure

Introduction

This compound, also known by its IUPAC name 1-(3-methylphenyl)imidazole, is an aromatic heterocyclic organic compound. It belongs to the broad class of imidazole derivatives, which are of significant interest in medicinal chemistry and materials science. The imidazole ring is a core component of several essential biological molecules, including the amino acid histidine and histamine.[1][2] Consequently, its derivatives are widely explored for their potential therapeutic applications, exhibiting a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, aimed at researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

The structure of this compound consists of an imidazole ring linked at the N1 position to a toluene molecule through the meta-position (position 3) of the phenyl ring. This substitution pattern distinguishes it from its isomers, 1-(o-Tolyl)imidazole and 1-(p-Tolyl)imidazole, which may exhibit different physicochemical properties due to steric and electronic effects.[4]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 1-(3-methylphenyl)imidazole[5]
CAS Number 25364-43-6[5][6][7]
Molecular Formula C₁₀H₁₀N₂[5][7]
Molecular Weight 158.20 g/mol [5][6]
Canonical SMILES CC1=CC=C(C=C1)N2C=CN=C2[4]
InChI InChI=1S/C10H10N2/c1-9-3-2-4-10(7-9)12-6-5-11-8-12/h2-8H,1H3[5]
InChIKey CONMFQGRYDVJRS-UHFFFAOYSA-N-

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. The available experimental and predicted data are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueNotesSource
Boiling Point 145 °Cat 1 mmHg[6]
Density 1.1 g/cm³-[6]
pKa 5.49 ± 0.10Predicted[6]
Appearance Not specified--
Melting Point Not specified--
Solubility Not specified--

Synthesis and Characterization Protocols

General Experimental Protocol: Synthesis via Ullmann Condensation

This protocol describes a representative procedure for the synthesis of N-arylimidazoles, which can be adapted for this compound using 3-bromotoluene or 3-iodotoluene as the starting aryl halide.

Materials:

  • Imidazole

  • 3-Iodotoluene (or 3-bromotoluene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add imidazole (1.2 equivalents), 3-iodotoluene (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous DMF via syringe.

  • Reaction Conditions: Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the copper catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

G General Workflow for N-Aryl Imidazole Synthesis reagents 1. Reagent Mixing (Imidazole, Aryl Halide, CuI, Base, Solvent) reaction 2. Inert Atmosphere & Heating (110-120°C, 12-24h) reagents->reaction Reaction Setup workup 3. Quenching & Aqueous Workup reaction->workup Cooling extraction 4. Organic Extraction (e.g., Ethyl Acetate) workup->extraction Phase Separation purification 5. Purification (Column Chromatography) extraction->purification Drying & Concentration product Pure this compound purification->product Isolation

A generalized workflow for the synthesis of this compound.
Analytical Protocol: Characterization by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the identification and quantification of imidazole compounds.[8]

Instrumentation & Conditions:

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.[8][9]

  • Gradient: A typical gradient would start at 90-95% Solvent A, ramping up to 95-100% Solvent B over several minutes to elute the compound.

  • Flow Rate: 0.2 - 0.4 mL/min.[8][9]

  • Column Temperature: 40 °C.[8]

  • Mass Spectrometer: A triple quadrupole or Orbitrap mass spectrometer.

  • Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode (ESI+).[8][9]

  • Detection: Monitor the precursor ion [M+H]⁺ for this compound (m/z ≈ 159.09) and its characteristic product ions after fragmentation.

G Analytical Workflow for Imidazole Characterization cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Dissolve Sample in Mobile Phase hplc HPLC Separation (C18 Column) sample->hplc ms Mass Spectrometry (ESI+, MS/MS) hplc->ms Elution data Data Acquisition (Chromatogram & Spectra) ms->data quant Quantification & Identification data->quant

A typical workflow for the analysis of this compound.

Biological and Pharmacological Context

While specific data on the biological activity or signaling pathways of this compound is limited, the broader class of imidazole derivatives is known for a wide spectrum of pharmacological effects.[2] These compounds are key scaffolds in drug discovery.[3]

  • Antimicrobial Activity: Many imidazole derivatives are effective antimicrobial agents, with their mechanism often involving the disruption of microbial cell membranes or the inhibition of essential enzymes.[3]

  • Anticancer Activity: Certain imidazole-based molecules have shown potential as anticancer agents.[3] Proposed mechanisms include the inhibition of enzymes involved in DNA replication and repair, leading to the induction of apoptosis (programmed cell death) in cancer cells.[3]

Given the lack of specific pathway information for this compound, a logical diagram can illustrate the general screening process used to identify the biological activity of such novel chemical entities.

G Logical Workflow for Biological Activity Screening compound This compound (Test Compound) invitro In Vitro Assays (Enzyme Inhibition, Cell Viability) compound->invitro Primary Screening target_id Target Identification & Validation invitro->target_id Hit Confirmation invivo In Vivo Models (Animal Studies) target_id->invivo Mechanism of Action Studies lead_opt Lead Optimization invivo->lead_opt Efficacy & Toxicity Testing

Screening process for determining the biological role of a novel compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[5]

References

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(m-Tolyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(m-Tolyl)imidazole, a versatile building block in medicinal chemistry and materials science. The document details a robust synthetic protocol, presents a thorough analysis of its structural and physicochemical properties, and offers insights into the experimental workflows involved in its preparation and analysis.

Introduction

This compound belongs to the N-arylimidazole class of heterocyclic compounds, which are of significant interest in drug discovery and development due to their presence in a wide range of biologically active molecules. The strategic introduction of the m-tolyl group onto the imidazole scaffold can modulate the compound's steric and electronic properties, influencing its binding affinity to biological targets and its pharmacokinetic profile. This guide serves as a practical resource for researchers engaged in the synthesis and application of novel imidazole-based compounds.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation, between imidazole and an appropriate m-tolyl halide. This method offers good yields and is adaptable to various scales.

Experimental Protocol: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is based on established procedures for the N-arylation of imidazoles.[1][2][3][4][5]

Reaction Scheme:

Materials:

  • Imidazole

  • 3-Bromotoluene

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Cesium Carbonate (Cs₂CO₃) (base)

  • Anhydrous 1,4-Dioxane (solvent)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), 3-bromotoluene (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Reagent Addition: Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through a combination of physicochemical measurements and spectroscopic analysis.

Physical Properties
PropertyValue
Molecular FormulaC₁₀H₁₀N₂
Molecular Weight158.20 g/mol
Boiling Point145 °C at 1 mmHg
Density1.1 g/cm³
CAS Number25364-43-6
Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.8sImidazole C2-H
~7.4tTolyl C5-H
~7.3sTolyl C2-H
~7.2dTolyl C6-H
~7.1dTolyl C4-H
~7.0sImidazole C4/5-H
~6.9sImidazole C4/5-H
~2.4sTolyl -CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ, ppm)Assignment
~140Tolyl C3
~138Tolyl C1
~136Imidazole C2
~130Tolyl C5
~129Imidazole C4/5
~126Tolyl C6
~122Imidazole C4/5
~121Tolyl C4
~118Tolyl C2
~21Tolyl -CH₃

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment of Functional Group Vibration
~3100-3150C-H stretching (aromatic imidazole ring)
~3000-3050C-H stretching (aromatic tolyl ring)
~2920-2960C-H stretching (methyl group)
~1600, 1490C=C stretching (aromatic rings)
~1510C=N stretching (imidazole ring)
~1230C-N stretching
~800-900C-H out-of-plane bending (aromatic)

MS (Mass Spectrometry) Data

m/zAssignment
158[M]⁺ (Molecular ion)
131[M - HCN]⁺
130[M - H - HCN]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the key workflows in the synthesis and characterization of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Ullmann Condensation cluster_workup Work-up & Purification cluster_product Final Product imidazole Imidazole reaction CuI, 1,10-Phenanthroline, Cs₂CO₃, 1,4-Dioxane, 100°C imidazole->reaction bromotoluene 3-Bromotoluene bromotoluene->reaction filtration Filtration reaction->filtration Cool & Dilute extraction Extraction filtration->extraction Wash & Separate purification Column Chromatography extraction->purification Dry & Concentrate product This compound purification->product

Synthesis workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physicochemical Physicochemical Analysis cluster_confirmation Structure Confirmation start Synthesized This compound nmr ¹H and ¹³C NMR start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry start->ms mp_bp Melting/Boiling Point start->mp_bp elemental Elemental Analysis start->elemental confirmation Structure and Purity Confirmed nmr->confirmation ir->confirmation ms->confirmation mp_bp->confirmation elemental->confirmation

Characterization workflow for this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and comprehensive characterization of this compound. The outlined Ullmann condensation protocol offers a reliable method for its preparation, and the provided spectroscopic and physicochemical data serve as a benchmark for product verification. The structured workflows and tabulated data are intended to facilitate the efficient and accurate execution of experimental procedures for researchers in the fields of medicinal chemistry and drug development.

References

Spectroscopic Analysis of 1-(m-Tolyl)imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-(m-Tolyl)imidazole. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and materials science who require detailed structural and analytical information on this molecule. This guide presents available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside general experimental protocols for these techniques.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while the existence of this data is documented in chemical databases, publicly accessible, detailed experimental spectra are limited. The data presented here is compiled from available database entries.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of this compound

¹H NMR ¹³C NMR
No experimental data found in the public domain.Data availability is indicated in databases such as PubChem, but specific chemical shifts are not publicly listed.

Table 2: Infrared (IR) Spectroscopy Data of this compound

Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H StretchExpected in the range of 3100-3000
C-H Stretch (Alkyl)Expected in the range of 3000-2850
Aromatic C=C StretchExpected in the range of 1600-1450
C-N StretchExpected in the range of 1350-1000
C-H Out-of-Plane BendExpected in the range of 900-675
Note: Specific, experimentally verified peak values for this compound are not readily available in the public domain. The expected ranges are based on characteristic absorptions for aromatic and imidazole-containing compounds.

Table 3: Mass Spectrometry (MS) Data of this compound

Analysis Type m/z Values
GC-MSMolecular Ion (M⁺): 158. The NIST Mass Spectrometry Data Center reports a spectrum with a top peak at m/z 158.
Note: The molecular weight of this compound is 158.20 g/mol , consistent with the observed molecular ion peak.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in published literature. However, the following are general methodologies that are typically employed for the analysis of aromatic heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS). For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the molecule's functional groups.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS). For GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected, producing a mass spectrum that shows the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Sample (this compound) Dissolution Dissolution (for NMR) Sample->Dissolution Pellet KBr Pellet/ATR (for IR) Sample->Pellet Injection Injection (for GC-MS) Sample->Injection NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Pellet->IR MS Mass Spectrometer Injection->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Physical and chemical properties of tolyl-substituted imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Tolyl-Substituted Imidazoles

Introduction

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, serves as a foundational scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to numerous biologically active compounds, including the essential amino acid histidine.[3][4] The introduction of a tolyl (methylphenyl) group to the imidazole core significantly influences its physicochemical and biological properties, leading to a wide range of applications as kinase inhibitors, antifungal agents, and catalysts.[5][6] This guide provides a comprehensive overview of the physical and chemical properties of tolyl-substituted imidazoles, detailed experimental protocols for their synthesis and characterization, and insights into their biological mechanisms.

Physical Properties

The physical characteristics of tolyl-substituted imidazoles are governed by the interplay between the polar imidazole ring and the nonpolar tolyl substituent. The position of the methyl group on the phenyl ring (ortho, meta, or para) and the point of attachment to the imidazole nucleus further modulate these properties.

  • Polarity and Solubility : Imidazole itself is a highly polar compound with a significant dipole moment, rendering it soluble in water and other polar solvents.[1][7] The addition of a tolyl group increases the molecule's nonpolar character, generally reducing water solubility while improving solubility in organic solvents.

  • Melting and Boiling Points : The parent imidazole has a boiling point of 256°C and a melting point of 90°C, attributed to intermolecular hydrogen bonding.[7] Substitution patterns affect these values; for instance, 2-methylimidazole has a higher melting point (145-147°C) than imidazole due to strong hydrogen-bonding interactions involving the methyl group.

  • Acidity and Basicity : Imidazole is amphoteric, capable of acting as both a weak acid (pKa ≈ 14) and a base (pKaH ≈ 7).[1][7] The nitrogen at the 3-position is basic due to its available lone pair of electrons. The tolyl group's electron-donating methyl substituent can slightly increase the basicity of the imidazole ring. For example, 1-(p-tolyl)-1H-imidazole exhibits a pK_BH⁺ of approximately 7.[8]

  • Structural Characteristics : X-ray crystallography studies reveal that in many N-aryl imidazoles, steric hindrance between the tolyl group and the imidazole ring forces a significant dihedral angle, often around 70°.[8] This twisting minimizes electronic overlap between the two ring systems. Crystal structures are often stabilized by intermolecular interactions like N—H⋯N hydrogen bonds, C—H⋯π interactions, and π–π stacking.[6]

Table 1: Physical and Spectroscopic Data of Representative Tolyl-Substituted Imidazoles
CompoundFormulaPropertyValueReference
1-(p-Tolyl)-1H-imidazoleC₁₀H₁₀N₂pK_BH⁺~7[8]
1-(p-Tolyl)-1H-imidazoleC₁₀H₁₀N₂UV λmax230 nm (π–π*), ~280 nm (shoulder)[8]
2-p-Tolyl-4,5-dihydro-1H-imidazoleC₁₀H₁₂N₂Dihedral Angle¹3.56 (8)°[6]
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amineC₂₄H₂₀ClN₃¹H NMR (NH)5.68 ppm (broad singlet)[9]
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amineC₂₄H₂₀ClN₃¹H NMR (Im-H)7.03 ppm (singlet)[9]
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amineC₂₄H₂₀ClN₃¹³C NMR (C-2)144.6 ppm[9]
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amineC₂₄H₂₀ClN₃¹³C NMR (C-4)111.7 ppm[9]
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amineC₂₄H₂₀ClN₃¹³C NMR (C-5)137.16 ppm[9]
¹Dihedral angle between the six- and five-membered rings.

Chemical Properties and Reactivity

The chemical behavior of tolyl-substituted imidazoles is characterized by the aromaticity of the imidazole ring and the influence of its substituents.

  • Aromaticity and Substitution : The imidazole ring is aromatic, with a resonance energy of 14.2 Kcal/mol.[7] It readily undergoes electrophilic substitution. Nucleophilic substitution is also possible, particularly when an electron-withdrawing group is present on the ring.[7] The tolyl group, being an aromatic substituent, can also undergo electrophilic substitution, typically directed to the positions ortho and para to the methyl group.[8]

  • Synthesis : Several synthetic routes are employed to produce tolyl-substituted imidazoles. A common and efficient method is the one-pot, multi-component condensation (Radziszewski reaction and its variations), which involves reacting a 1,2-dicarbonyl compound (like benzil), an aldehyde (e.g., tolualdehyde), ammonium acetate, and sometimes a primary amine in the presence of a catalyst like p-toluenesulfonic acid (PTSA).[5][10] Another prominent method is the van Leusen imidazole synthesis, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent.[11]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Tri- or Tetra-substituted Tolyl-Imidazoles

This protocol is based on the PTSA-catalyzed multi-component condensation method.[5]

  • Reactant Preparation : In a round-bottom flask, combine benzil (10 mmol), ammonium acetate (20 mmol), a substituted aromatic aldehyde (e.g., p-tolualdehyde, 20 mmol), and p-toluenesulfonic acid (PTSA) (5 mol%).

  • For Tetra-substituted Imidazoles : To the above mixture, add a primary amine (e.g., aniline or toluidine, 10 mmol).

  • Solvent and Reaction : Add ethanol (5 ml) as the solvent. Stir the mixture at 80°C.

  • Monitoring : Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation : Collect the precipitated solid product by filtration, wash with water, and dry.

  • Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted imidazole.

Protocol 2: Spectroscopic Characterization

This protocol outlines a general workflow for characterizing the synthesized compounds.[9][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add tetramethylsilane (TMS) as an internal standard.

    • Record ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (HSQC, HMBC) spectra on a spectrometer (e.g., 300 MHz or higher).

  • Infrared (IR) Spectroscopy :

    • Record the FTIR spectrum of the sample. This can be done by preparing a KBr pellet containing the compound or by analyzing it as a thin film on a salt plate.

  • Mass Spectrometry (MS) :

    • Obtain a mass spectrum using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) with an ESI or EI source to confirm the molecular weight and fragmentation pattern of the compound.

Visualization of Workflows and Pathways

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of tolyl-substituted imidazoles.

G cluster_analysis Reactants Reactants (e.g., Benzil, Tolualdehyde, Ammonium Acetate, PTSA) Synthesis One-Pot Synthesis (Condensation Reaction) Reactants->Synthesis Workup Workup & Isolation (Precipitation, Filtration) Synthesis->Workup Purification Purification (Recrystallization) Workup->Purification Product Pure Tolyl-Substituted Imidazole Purification->Product Analysis Spectroscopic Analysis Product->Analysis Characterization NMR NMR ('H, 'C) Analysis->NMR IR FTIR Analysis->IR MS Mass Spec Analysis->MS

Caption: General workflow for synthesis and characterization.

Biological Activity: Kinase Inhibition Pathway

Tolyl-substituted imidazoles have been identified as potent inhibitors of various kinases, such as p38 MAP kinase and B-Raf kinase, which are crucial in cell signaling pathways.[3][5]

G Kinase Kinase Enzyme (e.g., p38, B-Raf) Phosphorylated Phosphorylated Substrate (Active) Kinase->Phosphorylated Phosphorylates Blocked Signaling Pathway Blocked Kinase->Blocked Inhibition ATP ATP BindingSite ATP->BindingSite Substrate Substrate Protein Substrate->BindingSite Inhibitor Tolyl-Imidazole Inhibitor Inhibitor->Kinase Competitively Binds BindingSite->Kinase Binds to Phosphorylated->Blocked Leads to Downstream Cellular Response

Caption: Mechanism of competitive kinase inhibition.

Structure-Property Relationship

The properties of these molecules are a direct consequence of their constituent parts, as illustrated below.

G Core Tolyl-Substituted Imidazole Imidazole Imidazole Ring Core->Imidazole contains Tolyl Tolyl Group (o-, m-, p-) Core->Tolyl contains Substituents Other Substituents (e.g., -Cl, -NH₂) Core->Substituents may contain Biological Biological Activity (e.g., Antifungal) Core->Biological Chemical Chemical Properties (Reactivity, Basicity) Imidazole->Chemical governs Physical Physical Properties (Solubility, M.pt.) Tolyl->Physical influences Substituents->Biological modulates

Caption: Key structural components and their influence.

Conclusion

Tolyl-substituted imidazoles are a versatile and important class of heterocyclic compounds with tunable physical, chemical, and biological properties.[4][13] Their straightforward synthesis, typically through multi-component reactions, and the rich chemistry of the imidazole ring allow for the creation of diverse molecular libraries.[5][14] The data and protocols presented here offer a foundational guide for researchers and professionals engaged in the design, synthesis, and evaluation of these promising molecules for applications in drug discovery and beyond.

References

The Diverse Biological Activities of Imidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, allow imidazole-containing compounds to interact with a wide range of biological targets. This has led to the development of a vast number of imidazole derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide explores the core biological activities of imidazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.[1][2] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and progression.[3]

Quantitative Data: Anticancer Activity of Imidazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected imidazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Imidazole DerivativeCancer Cell LineIC50 (µM)Reference
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineNUGC-3 (Gastric)0.05[4]
BZML (5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole)SW480 (Colorectal)0.027[5]
Compound 22 (a benzimidazole sulfonamide derivative)A549 (Lung)0.15[5]
Compound 22 (a benzimidazole sulfonamide derivative)MCF-7 (Breast)0.17[5]
Imidazole-chalcone derivative 9j'A549 (Lung)7.05[6]
Imidazole-chalcone derivative 9gMCF-7 (Breast)8.52[6]
Imidazole-pyridine hybrid 5cMDA-MB-468 (Breast)43.46 (24h)[7][8]
Imidazole-pyridine hybrid 5eBT-474 (Breast)< 50 (24h)[7][8]
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (5)MCF-7 (Breast)< 5[9]
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (5)HepG2 (Liver)< 5[9]
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (5)HCT-116 (Colon)< 5[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][10][11][12][13]

Materials:

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Cell culture medium (serum-free for the assay)

  • Solubilization solution (e.g., DMSO or 0.2% NP-40 with 8 mM HCl in isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[12]

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many imidazole derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[2][14][15]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazole Imidazole Derivative Imidazole->PI3K Inhibits Imidazole->Akt Inhibits Imidazole->mTORC1 Inhibits

PI3K/Akt/mTOR signaling pathway inhibition by imidazole derivatives.

Antifungal Activity

Imidazole derivatives, particularly the azole class, are widely used as antifungal agents. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[12][13]

Quantitative Data: Antifungal Activity of Imidazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various imidazole derivatives against different fungal strains.

Imidazole DerivativeFungal StrainMIC (µg/mL)Reference
Compound 31Candida albicans ATCC 900280.5[16]
Compound 42Candida albicans ATCC 900282[16]
Compound 31Candida albicans 64110 (Fluconazole-resistant)8[16]
Compound 42Candida albicans 64110 (Fluconazole-resistant)8[16]
Compound 2aAspergillus niger12.5
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)Candida albicans12.5[17]
Thiazole derivative 3aCandida albicans156.25[18]
Thiazole derivative 6dCandida albicans156.25[18]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][19][20]

Materials:

  • 96-well microtiter plate

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Imidazole derivative stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.[7]

  • Serial Dilutions: Prepare serial twofold dilutions of the imidazole derivative in the broth medium directly in the wells of the microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.[7]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Imidazole antifungals target the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.

Ergosterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Fourteen_alpha_demethylase Lanosterol 14α-demethylase (CYP51A1) Lanosterol->Fourteen_alpha_demethylase Ergosterol Ergosterol Fourteen_alpha_demethylase->Ergosterol Converts Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporates into Imidazole Imidazole Antifungal Imidazole->Fourteen_alpha_demethylase Inhibits

Inhibition of ergosterol biosynthesis by imidazole antifungals.

Antibacterial Activity

Imidazole derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[21][22] Their mechanisms of action include disruption of the cell wall and inhibition of nucleic acid and protein synthesis.[21]

Quantitative Data: Antibacterial Activity of Imidazole Derivatives

The following table lists the MIC values of selected imidazole derivatives against various bacterial strains.

Imidazole DerivativeBacterial StrainMIC (µg/mL)Reference
HL1Staphylococcus aureus625[21]
HL2Staphylococcus aureus625[21]
HL1MRSA1250[21]
HL2MRSA625[21]
HL2Escherichia coli2500[21]
AOMIStaphylococcus aureus200[19]
AOMIEscherichia coli200[19]
Compound 2cBacillus subtilis6.25
Thiazole derivative 3aEscherichia coli4.88[18]
Thiazole derivative 8aStaphylococcus aureus9.77[18]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The protocol for determining the antibacterial MIC is the same as the one described in the Antifungal Activity section.

Antiviral Activity

A number of imidazole derivatives have been identified as potent antiviral agents, effective against a range of viruses including influenza virus, human immunodeficiency virus (HIV), and herpes simplex virus (HSV).[1][10][11][13]

Quantitative Data: Antiviral Activity of Imidazole Derivatives

The following table summarizes the antiviral activity of various imidazole derivatives, presented as EC50 (the concentration required to achieve 50% of the maximum effect) or IC50 values.

Imidazole DerivativeVirusEC50/IC50 (µM)Reference
Compound 5aInfluenza A virus0.3[1][10]
Compound 5bInfluenza A virus0.4[1][10]
Compound 29eHIV-10.18[1][10]
Compound 36aVaccinia virus (VV)0.1[1][10]
Compound 35bHSV-1 KOS59 (mg/mL)[1][10]
Compound 35bHSV-2G50 (mg/mL)[1][10]
Compound 8bYellow Fever Virus (YFV)1.85[1][10]
Compound 8cDengue Virus (DENV)1.93[1][10]
Imidazole-coumarin conjugate 15dHepatitis C Virus (HCV)5.1[1][10]
Compound 4aHIV-182.02 (µg/mL)[11][13]
Compound 4aHIV-247.72 (µg/mL)[11][13]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Materials:

  • Confluent monolayer of susceptible host cells in a multi-well plate

  • Virus stock

  • Imidazole derivative

  • Overlay medium (containing, for example, methylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Grow a confluent monolayer of host cells in a multi-well plate.

  • Compound and Virus Incubation: Pre-incubate the cells with different concentrations of the imidazole derivative for a specified time. Then, infect the cells with a known amount of virus.

  • Overlay: After a virus adsorption period, remove the inoculum and add an overlay medium to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).

  • Plaque Visualization: Fix and stain the cells with crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Anti-inflammatory Activity

Imidazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3][12]

Quantitative Data: Anti-inflammatory Activity of Imidazole Derivatives

The following table provides the IC50 values for the inhibition of COX-1 and COX-2 enzymes by selected imidazole derivatives.

Imidazole DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Compound 6b>13.160.04[20]
Compound 6j>12.480.04[20]
Tri-aryl imidazolone III3.90.74[12]
Imidazolone V--[12]
Compound AA6-0.403[3]
Experimental Protocol: COX Inhibitor Screening Assay

Commercially available COX inhibitor screening kits are often used to determine the inhibitory activity of compounds against COX-1 and COX-2.

General Procedure (based on commercially available kits):

  • Reagent Preparation: Prepare the assay buffer, enzyme (COX-1 or COX-2), heme, and arachidonic acid substrate according to the kit's instructions.

  • Inhibitor Preparation: Prepare various concentrations of the imidazole derivative.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme. Then, add the imidazole derivative or a vehicle control.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Measurement: Measure the fluorescence or absorbance at the specified wavelength over time to determine the rate of the enzymatic reaction.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the imidazole derivative and determine the IC50 value.

Signaling Pathway: NF-κB Inhibition

Some imidazole derivatives exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[6][23][24][25]

NFkB_Pathway cluster_0 Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Imidazole Imidazole Derivative Imidazole->IKK Inhibits Imidazole->NFkB Inhibits Translocation

Inhibition of the NF-κB signaling pathway by imidazole derivatives.

Experimental and Synthesis Workflows

The discovery and development of novel imidazole derivatives with therapeutic potential typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Workflow: Synthesis and Biological Screening

Synthesis_Screening_Workflow Synthesis Synthesis of Imidazole Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., in vitro assays) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization Active Lead_Optimization->Synthesis Secondary_Screening Secondary Screening (e.g., mechanism of action) Lead_Optimization->Secondary_Screening In_Vivo_Testing In Vivo Testing (Animal Models) Secondary_Screening->In_Vivo_Testing Preclinical Preclinical Development In_Vivo_Testing->Preclinical

General workflow for the synthesis and biological screening of novel compounds.

Conclusion

This technical guide provides a comprehensive overview of the significant and diverse biological activities of imidazole derivatives. The presented quantitative data, detailed experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. The versatility of the imidazole scaffold continues to make it a highly attractive starting point for the design and synthesis of novel therapeutic agents with the potential to address a wide range of diseases. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation imidazole-based drugs with improved efficacy and safety profiles.

References

Unraveling the Biological Potential of 1-(m-Tolyl)imidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

1-(m-Tolyl)imidazole is a small molecule belonging to the vast and pharmacologically significant class of imidazole derivatives. While direct, in-depth studies on the specific mechanism of action of this compound are not extensively available in current scientific literature, this technical guide aims to provide a comprehensive overview of its potential biological activities by examining the well-established mechanisms of structurally similar imidazole-based compounds. This document will serve as a valuable resource for researchers, scientists, and drug development professionals by extrapolating known structure-activity relationships, presenting quantitative data from related molecules, detailing relevant experimental protocols, and visualizing potential signaling pathways. The information herein is intended to guide future research and hypothesis-driven investigation into the therapeutic potential of this compound.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous natural products, including the amino acid histidine and purine bases of nucleic acids, as well as in a wide array of synthetic drugs.[1][2][3] The unique electronic properties of the imidazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, allow for diverse interactions with biological targets.[4] Consequently, imidazole derivatives have been successfully developed as antimicrobial, antifungal, anticancer, anti-inflammatory, and antihypertensive agents.[1][3][4][5][6][7]

Potential Mechanisms of Action of this compound

Based on the activities of other aryl-substituted imidazoles, the biological effects of this compound could be mediated through several mechanisms.

Enzyme Inhibition

A primary mode of action for many imidazole-containing compounds is the inhibition of key enzymes.

  • Cytochrome P450 (CYP) Enzymes: Imidazole derivatives are well-known inhibitors of various CYP isoforms. The nitrogen atom (N-3) of the imidazole ring can coordinate with the heme iron of the enzyme, disrupting its catalytic activity.[8] A study on the structure-activity relationship of substituted imidazoles revealed that compounds with a substituent at the 1-position, such as this compound, can inhibit hepatic metabolism, suggesting a potential interaction with CYP enzymes.[9]

  • Other Enzymes: Imidazole-based molecules have been shown to inhibit a range of other enzymes, including metallo-β-lactamases, which are involved in antibiotic resistance, and 15-lipoxygenase, an enzyme implicated in inflammation.[10][11] The specific enzymatic targets of this compound remain to be elucidated.

Antimicrobial and Antifungal Activity

The antifungal mechanism of many imidazole drugs, such as clotrimazole and miconazole, involves the inhibition of ergosterol biosynthesis.[12] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death.[12] It is plausible that this compound could exert antifungal effects through a similar mechanism. The antibacterial potential of imidazole derivatives is also documented, with proposed mechanisms including the disruption of DNA replication and repair pathways.[13]

Anticancer Activity

Numerous imidazole derivatives have demonstrated anticancer properties through various mechanisms:

  • Tubulin Polymerization Inhibition: Some imidazole-based compounds act as anti-mitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[14][15] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

  • Kinase Inhibition: The imidazole scaffold has been utilized in the design of inhibitors for various protein kinases that are often dysregulated in cancer.[16]

  • DNA Interaction: Certain benzimidazole derivatives, which share a similar heterocyclic core, have been shown to bind to the minor groove of DNA, interfering with replication and transcription processes.[17]

  • Induction of Apoptosis: Several studies have shown that imidazole derivatives can induce programmed cell death (apoptosis) in cancer cells.[18]

Quantitative Data for Structurally Related Imidazole Derivatives

Table 1: Anticancer Activity of Tolyl-Substituted Imidazole Derivatives

CompoundCell LineAssay TypeIC50 (µM)Reference
5-Amino-1-(p-tolyl)-1H-imidazole-4-carbimidoyl cyanide derivativeA498 (Renal Carcinoma)Cell ViabilityLow micromolar range[19]
5-Amino-1-(p-tolyl)-1H-imidazole-4-carbimidoyl cyanide derivative786-O (Renal Carcinoma)Cell ViabilityLow micromolar range[19]
Benzothiazole based imidazole derivative with p-tolyl groupC6 (Glioma)Cytotoxicity15.67 µg/mL[20]

Table 2: Antimicrobial Activity of Imidazole Derivatives

CompoundOrganismAssay TypeActivityReference
1-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) naphthalen-2-olVarious bacterial strainsMICEffective inhibition[13]

Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted to investigate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.[17]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound solutions to the wells. Include untreated cells as a control.[17]

  • Incubation: Incubate the plate for 48-72 hours.[17]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.[17]

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, such as CYPs or kinases.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • This compound

  • Assay buffer

  • Detection reagent (specific to the enzyme and substrate)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of this compound.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Stop Reaction: Stop the reaction using a suitable reagent or method.

  • Detection: Add the detection reagent and measure the signal (e.g., absorbance, fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value.

Visualizing Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that could be modulated by this compound based on the known mechanisms of other imidazole derivatives.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor_Inactive Transcription_Factor_Inactive Kinase_B->Transcription_Factor_Inactive Phosphorylates Transcription_Factor_Active Transcription_Factor_Active Transcription_Factor_Inactive->Transcription_Factor_Active Gene_Expression Gene_Expression Transcription_Factor_Active->Gene_Expression Promotes 1_m_Tolyl_imidazole 1_m_Tolyl_imidazole 1_m_Tolyl_imidazole->Kinase_A Inhibits Growth_Factor Growth_Factor Growth_Factor->Receptor

Caption: Potential inhibition of a generic kinase signaling pathway by this compound.

ergosterol_biosynthesis_inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation into Lanosterol_14a_demethylase Lanosterol_14a_demethylase 1_m_Tolyl_imidazole 1_m_Tolyl_imidazole 1_m_Tolyl_imidazole->Lanosterol_14a_demethylase Inhibits

Caption: Hypothesized inhibition of the fungal ergosterol biosynthesis pathway.

Conclusion and Future Directions

While the precise molecular targets and mechanisms of action of this compound are yet to be definitively established, the wealth of data on structurally related imidazole derivatives provides a strong foundation for future investigation. The potential for this compound to act as an enzyme inhibitor, an antimicrobial agent, or an anticancer therapeutic warrants further exploration.

Future research should focus on:

  • In vitro screening: Broad screening against panels of kinases, CYP enzymes, and various cancer cell lines to identify primary biological activities.

  • Antimicrobial testing: Evaluation of its efficacy against a range of bacterial and fungal pathogens.

  • Target identification and validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific molecular targets.

  • In vivo studies: Once promising in vitro activity is established, evaluation in animal models of disease will be crucial to determine its therapeutic potential.

This technical guide provides a roadmap for initiating a comprehensive investigation into the biological activities of this compound, a compound with the potential to contribute to the development of new therapeutic agents.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of 1-(m-Tolyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(m-Tolyl)imidazole is a heterocyclic aromatic compound belonging to the diverse and pharmacologically significant imidazole class of molecules. While research on this specific derivative is not as extensive as for other more complex imidazole-containing compounds, its structural features suggest potential for a range of therapeutic applications. This technical guide aims to consolidate the available information on this compound and related derivatives, providing a foundation for future research and drug development endeavors. By examining its chemical properties, and drawing inferences from structurally similar compounds, we can delineate potential avenues for investigation into its antimicrobial, anticancer, and anti-inflammatory activities. This document will detail relevant synthetic protocols, present available biological data in a structured format, and outline potential mechanisms of action and signaling pathways that may be modulated by this compound.

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with various biological targets.[2] The tolyl moiety, a methyl-substituted phenyl group, can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its lipophilicity and steric profile. The specific placement of the methyl group at the meta position in this compound presents a distinct chemical entity with potentially unique biological activities compared to its ortho and para isomers.

While direct therapeutic applications of this compound are not yet established in clinical practice, the broader family of tolyl-imidazole derivatives has shown promise in preclinical studies, particularly in the fields of oncology and infectious diseases.[3][4] This guide will serve as a comprehensive resource for researchers looking to explore the therapeutic potential of this intriguing molecule.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery.

Physicochemical Data

The key computed and experimental properties of this compound are summarized in the table below. This information is crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂--INVALID-LINK--[1]
Molecular Weight 158.20 g/mol --INVALID-LINK--[1]
IUPAC Name 1-(3-methylphenyl)imidazole--INVALID-LINK--[1]
CAS Number 25364-43-6--INVALID-LINK--[1]
XLogP3 2.4--INVALID-LINK--[1]
Hydrogen Bond Donor Count 0--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 2--INVALID-LINK--[1]
Rotatable Bond Count 1--INVALID-LINK--[1]
Synthesis Protocols

The synthesis of N-arylimidazoles, including this compound, can be achieved through several established methods in organic chemistry. A common approach is the copper-catalyzed Ullmann condensation reaction.

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Imidazole

  • 3-Bromotoluene (or 3-Iodotoluene)

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) as base

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add imidazole (1.0 eq), 3-bromotoluene (1.2 eq), CuI (0.1 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 110-120 °C and stir for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate or dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Visualization of Synthetic Workflow:

Synthesis_Workflow Reactants Imidazole, 3-Bromotoluene, CuI, K3PO4, DMF Reaction Ullmann Condensation (110-120 °C, 24-48h) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

General workflow for the synthesis of this compound.

Potential Therapeutic Applications and Biological Activity

While specific studies on this compound are limited, the known biological activities of structurally related compounds provide a strong rationale for investigating its therapeutic potential.

Anticancer Activity

Numerous imidazole derivatives have been investigated for their anticancer properties.[5] For instance, the compound 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazol (BZML) has demonstrated potent anticancer activity against colorectal cancer cells by targeting tubulin and DNA.[4] Another study on 1-substituted-2-aryl imidazoles identified compounds with significant antiproliferative activities in the nanomolar range against various cancer cell lines.[6]

Hypothesized Mechanism of Action: The anticancer effects of imidazole derivatives often involve the inhibition of key enzymes such as kinases or the disruption of cellular structures like microtubules.[5] The tolyl group on this compound could play a role in binding to hydrophobic pockets within target proteins.

Potential Signaling Pathway Involvement:

Anticancer_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Inhibition Kinase Kinase This compound->Kinase Inhibition Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Disruption Cell Cycle Arrest Cell Cycle Arrest Microtubule Dynamics->Cell Cycle Arrest Signaling Cascade Signaling Cascade Kinase->Signaling Cascade Blockade Apoptosis Apoptosis Signaling Cascade->Apoptosis

Hypothesized anticancer mechanism of this compound.
Antimicrobial Activity

Imidazole-based compounds are well-known for their antifungal properties.[7] A study on a series of imidazole derivatives identified compounds with antifungal activity against Saccharomyces cerevisiae.[3] Specifically, the study synthesized and characterized 1-methyl-2,5-di-m-tolyl-1H-imidazole, a compound structurally related to this compound.[3] This suggests that the tolyl moiety is compatible with antifungal activity.

Hypothesized Mechanism of Action: The primary mechanism of action for many antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Materials:

  • This compound

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 0.5 McFarland).

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungus only) and negative (medium only) controls.

  • Incubate the plates at 35 °C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

Anti-inflammatory Activity

Certain imidazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[8][9] A study on 1,5-diarylimidazoles showed that some derivatives could inhibit COX-2 catalyzed PGE2 production.[8]

Hypothesized Mechanism of Action: The anti-inflammatory effects could be mediated by the inhibition of pro-inflammatory enzymes like COX-1 and COX-2, which are involved in the synthesis of prostaglandins.

Future Directions and Conclusion

The existing literature on tolyl-imidazole derivatives provides a compelling basis for the systematic investigation of this compound as a potential therapeutic agent. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a wide range of cancer cell lines, bacterial and fungal strains, and in various inflammatory models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of the compound in animal models.

References

Solubility and stability of 1-(m-Tolyl)imidazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 1-(m-Tolyl)imidazole. Given the limited availability of direct experimental data in publicly accessible literature, this document focuses on established methodologies for determining these critical physicochemical properties. The presented data tables are illustrative and intended to serve as a template for organizing experimentally derived results. Detailed experimental protocols are provided to guide researchers in obtaining precise and reliable data for this compound in various solvent systems and under different stress conditions.

Introduction to this compound

This compound, with the molecular formula C₁₀H₁₀N₂, is an aromatic heterocyclic organic compound. Its structure, featuring an imidazole ring substituted with a tolyl group, makes it a molecule of interest in medicinal chemistry and materials science. The imidazole moiety is a common feature in many biologically active compounds, including the amino acid histidine. Understanding the solubility and stability of this compound is a prerequisite for its development in pharmaceutical formulations and other applications, as these properties directly impact its bioavailability, shelf-life, and efficacy.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption in the body. The "like dissolves like" principle is a useful starting point for predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[1] The solubility of this compound is expected to vary significantly with the polarity of the solvent.

Predicted Solubility Data
PropertyValueSource
Water Solubility (log₁₀S)-3.36 (calculated)Cheméo[2]
Octanol/Water Partition Coefficient (logP)2.181 (calculated)Cheméo[2]
Illustrative Solubility in Common Solvents

The following table presents a hypothetical solubility profile of this compound in a range of common laboratory solvents. These values are for illustrative purposes only and should be experimentally determined.

SolventSolvent TypeExpected Solubility (mg/mL)
WaterPolar ProticLow
MethanolPolar ProticHigh
EthanolPolar ProticHigh
AcetonePolar AproticModerate
DichloromethaneNon-polarModerate
TolueneNon-polarHigh
HexaneNon-polarLow
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[1]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary to achieve a clear supernatant.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in a volumetric flask. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL by multiplying the measured concentration by the dilution factor.

Solubility_Workflow start Start add_excess Add excess this compound to solvent vials start->add_excess equilibrate Equilibrate on shaker (24-48h at constant T) add_excess->equilibrate separate Phase Separation (Settling or Centrifugation) equilibrate->separate collect_dilute Collect and dilute supernatant separate->collect_dilute quantify Quantify concentration (HPLC or UV-Vis) collect_dilute->quantify calculate Calculate Solubility (mg/mL) quantify->calculate end_node End calculate->end_node

Solubility Determination Workflow

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] Forced degradation studies are conducted under more severe conditions to identify potential degradation products and establish degradation pathways.[3][4]

Potential Degradation Pathways

Based on the imidazole structure, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The imidazole ring is generally stable to hydrolysis, but extreme pH and high temperatures could lead to ring opening.

  • Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.[5]

  • Photodegradation: Exposure to UV or visible light may induce degradation, especially in solution.[5]

Illustrative Stability Data (Forced Degradation)

The following table provides a hypothetical summary of forced degradation results for this compound. The percentage of degradation and the number of degradation products are illustrative.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acidic Hydrolysis0.1 M HCl24 h60 °C< 5%1
Basic Hydrolysis0.1 M NaOH24 h60 °C10-15%2
Oxidation3% H₂O₂24 hRoom Temp20-30%3
ThermalSolid State48 h80 °C< 2%0
PhotolyticSolution (in Methanol)24 hRoom Temp5-10%2
Experimental Protocol for Stability Assessment (Forced Degradation Study)

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80 °C.

    • Photolytic Degradation: Expose the solution to light in a photostability chamber.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acidic and basic samples, neutralize them before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. A PDA detector can help to assess peak purity, while an MS detector can aid in the identification of degradation products.

  • Data Evaluation: Calculate the percentage of degradation of this compound and identify and quantify the major degradation products.

Stability_Workflow cluster_stress Stress Conditions acid Acidic Hydrolysis (0.1M HCl, 60°C) sampling Sample at Time Points acid->sampling base Basic Hydrolysis (0.1M NaOH, 60°C) base->sampling oxidation Oxidation (3% H₂O₂, RT) oxidation->sampling thermal Thermal (Solid, 80°C) thermal->sampling photo Photolytic (Solution, UV/Vis) photo->sampling start Prepare this compound Stock Solution start->acid start->base start->oxidation start->thermal start->photo analysis Analyze by Stability-Indicating HPLC-PDA/MS sampling->analysis evaluation Evaluate Degradation & Identify Products analysis->evaluation end_node End evaluation->end_node

Forced Degradation Study Workflow

Conclusion

This technical guide outlines the critical importance of determining the solubility and stability of this compound for its potential applications in research and drug development. While specific experimental data for this compound is scarce in the literature, the provided protocols for the shake-flask solubility method and forced degradation studies offer a robust framework for researchers to generate this essential data. The illustrative tables and workflows serve as practical tools for planning and executing these experiments. Accurate and comprehensive characterization of the solubility and stability of this compound will be instrumental in advancing its development from the laboratory to potential clinical and commercial use.

References

A Technical Guide to the Computational and Theoretical Investigation of 1-(m-Tolyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 1-(m-Tolyl)imidazole, a specific derivative, represents a molecule of interest for which computational and theoretical studies can provide profound insights into its structural, electronic, and biological properties, thereby guiding targeted experimental research. This technical guide outlines the established computational methodologies, including Density Functional Theory (DFT) and molecular docking, used to characterize imidazole derivatives. By referencing established protocols from studies on analogous compounds, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the theoretical framework, data interpretation, and experimental validation pertinent to the study of this compound.

Computational Methodologies

Computational chemistry provides a powerful, non-experimental platform to predict the physicochemical properties of molecules. For imidazole derivatives, Density Functional Theory (DFT) is the most common and reliable method, offering a favorable balance between computational cost and accuracy.[3] The typical workflow involves geometry optimization, frequency analysis, and the calculation of various molecular properties.

First-Principles Calculations: Density Functional Theory (DFT)

The theoretical investigation of this compound begins with obtaining its ground-state electronic structure and optimized geometry.

1.1.1 Software and Basis Sets Quantum chemical calculations are typically performed using software packages like Gaussian, with visualization and structural input managed by programs such as GaussView and ChemDraw.[4][5] The DFT approach is most effective when employing a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), paired with a Pople-style basis set like 6-311G(d,p) or 6-31+G(d,p).[4][6] The inclusion of polarization (d,p) and diffuse (+) functions is crucial for accurately describing the electronic distribution, especially the non-covalent interactions inherent in biological systems.

1.1.2 Experimental Protocol: Geometry Optimization and Vibrational Analysis

  • Structure Input: The 3D structure of this compound is constructed using a molecular editor like GaussView.

  • Optimization: A geometry optimization calculation is initiated using the selected DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). This process systematically alters the molecular geometry to find the lowest energy conformation.[5]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[4] This step also yields thermodynamic properties such as enthalpy, entropy, and heat capacity.[6]

G cluster_input Setup cluster_calc Calculation cluster_analysis Analysis mol_build 1. Build 3D Structure (this compound) method_select 2. Select Method (e.g., DFT/B3LYP/6-311G(d,p)) mol_build->method_select geom_opt 3. Geometry Optimization method_select->geom_opt freq_calc 4. Frequency Analysis geom_opt->freq_calc verify_min 5. Verify Energy Minimum (No Imaginary Frequencies) freq_calc->verify_min extract_data 6. Extract Properties (FMO, MEP, Spectra) verify_min->extract_data

Diagram 1: Workflow for DFT-based computational analysis.

Analysis of Molecular and Electronic Properties

Once the optimized geometry is obtained, a wealth of information regarding the molecule's stability, reactivity, and spectroscopic profile can be extracted.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[5] The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[7] These parameters are used to calculate global reactivity descriptors.

Table 1: Key Quantum Chemical Descriptors Derived from FMO Analysis

Parameter Formula Description
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.[7]
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 The power of an atom to attract electrons.[8]
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.[7]
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates higher reactivity.[7]

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons.[7] |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density of a molecule, which is invaluable for predicting its reactive behavior. It visualizes regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).[5] For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.

Spectroscopic Analysis

DFT calculations can predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data for structural validation.

  • FT-IR Analysis: Frequency calculations yield vibrational modes and their corresponding intensities. These computed frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental spectra.[5]

  • NMR Analysis: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. Calculated shifts are typically referenced against a standard compound like Tetramethylsilane (TMS), also computed at the same level of theory.

Table 2: Representative Calculated vs. Experimental Data for Imidazole Derivatives

Data Type Calculated Value Experimental Value Reference Compound
¹H NMR (ppm) 7.20-8.50 (Aromatic-H) 7.09–7.99 (Aromatic-H) Imidazole-thiazole hybrids[9]
2.45 (Methyl-H) 2.38 (Methyl-H) Pyrazole-imidazole derivatives[10]
¹³C NMR (ppm) 120-150 (Aromatic-C) 129.4-135.4 (Aromatic-C) Pyridine-imidazole derivatives[5]
FT-IR (cm⁻¹) ~3100 (Aromatic C-H str) 3029 (Aromatic C-H str) Pyrazole-imidazole derivatives[10]
~1605 (C=N str) 1611 (C=N str) Pyrazole-imidazole derivatives[10]

Note: Values are illustrative and derived from various substituted imidazole compounds.

Molecular Docking and Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme.[10] This is crucial for drug discovery, as it helps identify potential biological targets and understand interaction mechanisms.

Molecular Docking Protocol
  • Preparation of Receptor and Ligand: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The ligand, this compound, is prepared by optimizing its geometry and assigning appropriate atomic charges.

  • Docking Simulation: Software like AutoDock or GOLD is used to perform the docking.[11][12] The program systematically searches for the optimal binding pose of the ligand within the active site of the receptor, evaluating each pose using a scoring function.

  • Analysis of Results: The results are ranked by binding energy (or docking score), where a lower value indicates a more stable and favorable interaction.[13] The top-ranked poses are visually inspected to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, which are critical for binding.[9]

G cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis get_protein 1. Obtain Receptor (from Protein Data Bank) prep_protein 2. Prepare Receptor (Remove water, add hydrogens) get_protein->prep_protein run_docking 4. Run Docking Simulation (e.g., AutoDock, GOLD) prep_protein->run_docking prep_ligand 3. Prepare Ligand (Energy minimize this compound) prep_ligand->run_docking get_poses 5. Rank Binding Poses (by Binding Energy/Score) run_docking->get_poses analyze_interactions 6. Analyze Interactions (H-bonds, π-stacking) get_poses->analyze_interactions

Diagram 2: Generalized workflow for molecular docking studies.
Potential Biological Targets

Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][14] A common target for antifungal imidazole derivatives is 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane synthesis.[11]

Table 3: Example Molecular Docking Results for an Imidazole Derivative

Target Protein (PDB ID) Ligand Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
14α-demethylase (CYP51) Generic Imidazole -8.0 to -9.5 Heme group, TYR, PHE, ARG Azole-heme coordination, π-π stacking, π-cation[9][11]
L-glutamine:D-fructose-6-P amidotransferase (GlcN-6-P) Imidazole Derivative -8.01 SER, THR, LYS Hydrogen Bonding[10]

Note: This data is representative of imidazole derivatives and serves as a predictive example for this compound.

Experimental Synthesis and Characterization

Theoretical predictions must be validated by experimental data. The synthesis and characterization of this compound are essential for confirming its structure and properties.

Synthesis Protocol

A common method for synthesizing substituted imidazoles is the Debus-Radziszewski synthesis.[5] A generalized procedure for a related compound involves:

  • Reaction Setup: A mixture of a dicarbonyl compound (e.g., benzil), an aldehyde (e.g., pyridine-2,6-dicarbaldehyde), and a nitrogen source (e.g., ammonium acetate) is dissolved in a solvent like ethanol.[5]

  • Reflux: The mixture is refluxed with stirring at approximately 80 °C for several hours.

  • Monitoring: The reaction progress is monitored using Thin-Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the product is isolated, often by precipitation in water, and then purified using techniques like recrystallization or column chromatography.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like DMSO-d₆. The resulting chemical shifts (δ) in ppm are compared against theoretical predictions to confirm the molecular structure.[13]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): The FT-IR spectrum is recorded using a spectrophotometer, typically with KBr pellets. The positions of key absorption bands (in cm⁻¹) corresponding to specific functional groups (e.g., C=N, aromatic C-H) are used for structural confirmation.[10]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition by identifying the molecular ion peak (M+).[13]

References

Methodological & Application

Synthesis of 1-(m-Tolyl)imidazole: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(m-Tolyl)imidazole, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a copper-catalyzed Ullmann-type cross-coupling reaction between imidazole and an appropriate m-tolyl halide. This protocol is intended for researchers, scientists, and drug development professionals, offering a step-by-step methodology, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

N-aryl imidazoles are a significant class of heterocyclic compounds widely found in pharmaceuticals and functional materials. The synthesis of these compounds often relies on the formation of a carbon-nitrogen bond between an aryl group and the imidazole ring. Among the various methods available, the Ullmann condensation and the Buchwald-Hartwig amination are two of the most prominent strategies for achieving this transformation. The Ullmann reaction, typically catalyzed by copper, is a cost-effective and well-established method for N-arylation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers an alternative route with a broad substrate scope. This protocol will focus on a copper-catalyzed approach for the synthesis of this compound.

Reaction Scheme

The synthesis of this compound can be accomplished via a copper-catalyzed N-arylation of imidazole with an m-tolyl halide, such as 3-bromotoluene or 3-iodotoluene. The general reaction is depicted below:

Reaction: Imidazole + m-Tolyl Halide → this compound

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound and its characterization. Please note that yields can vary based on the specific reaction conditions and scale.

ParameterValueReference
Molecular Formula C₁₀H₁₀N₂--INVALID-LINK--
Molecular Weight 158.20 g/mol --INVALID-LINK--
CAS Number 25364-43-6--INVALID-LINK--
Boiling Point 145 °C at 1 mmHg--INVALID-LINK--
Density 1.1 g/cm³--INVALID-LINK--
Representative Yield 85-95% (Adapted from similar reactions)[1][2]
¹H NMR (CDCl₃, ppm) δ 7.8 (s, 1H), 7.5-7.2 (m, 4H), 7.1 (s, 1H), 2.4 (s, 3H)(Predicted based on analogous structures)
¹³C NMR (CDCl₃, ppm) δ 139.5, 137.2, 135.1, 129.8, 129.4, 125.2, 121.5, 118.0, 21.4(Predicted based on analogous structures)

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole

This protocol is adapted from general procedures for the copper-catalyzed N-arylation of imidazoles.[1][2][3]

Materials:

  • Imidazole

  • 3-Bromotoluene (or 3-Iodotoluene)

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • L-Proline (as a ligand, optional but recommended)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Schlenk flask or a sealed reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine imidazole (1.2 mmol), 3-bromotoluene (1.0 mmol), copper(I) iodide (0.05-0.1 mmol, 5-10 mol%), L-proline (0.1-0.2 mmol, 10-20 mol%), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous DMSO or DMF (3-5 mL) to the flask.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure product.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

experimental_workflow Experimental Workflow for the Synthesis of this compound reagents 1. Reagent Preparation - Imidazole - 3-Bromotoluene - CuI, K₂CO₃, L-Proline - Anhydrous DMSO reaction_setup 2. Reaction Setup - Combine reagents in a Schlenk flask - Purge with inert gas reagents->reaction_setup reaction 3. Reaction - Heat to 100-120 °C - Stir for 12-24 h - Monitor by TLC/GC-MS reaction_setup->reaction workup 4. Workup - Cool to room temperature - Dilute with ethyl acetate - Filter through Celite - Wash with water and brine - Dry organic layer reaction->workup purification 5. Purification - Concentrate under reduced pressure - Flash column chromatography workup->purification product 6. Product - this compound - Characterize (NMR, MS) purification->product

Caption: A flowchart of the synthesis of this compound.

The signaling pathway for the copper-catalyzed N-arylation of imidazole, an Ullmann-type condensation, is depicted below.

ullmann_cycle Catalytic Cycle of Ullmann Condensation cluster_cycle Catalytic Cycle cu_i Cu(I) Catalyst cu_imidazolide Cu(I)-Imidazolide cu_i->cu_imidazolide + Imidazole - HX imidazole Imidazole imidazole->cu_i m_tolyl_halide m-Tolyl-X m_tolyl_halide->cu_imidazolide base Base (e.g., K₂CO₃) product This compound oxidative_addition Oxidative Addition Intermediate cu_imidazolide->oxidative_addition + m-Tolyl-X reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination reductive_elimination->cu_i reductive_elimination->product

Caption: The catalytic cycle of the Ullmann condensation.

References

Application Notes and Protocols: Step-by-Step Guide to 1-(m-Tolyl)imidazole Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 1-(m-Tolyl)imidazole, a crucial building block in the synthesis of various pharmaceutical compounds. The following protocols for column chromatography and recrystallization are designed to yield a high-purity final product, suitable for downstream applications in drug discovery and development.

Introduction

This compound is an N-arylimidazole derivative.[1] The synthesis of such compounds often results in crude mixtures containing unreacted starting materials, catalysts, and various byproducts.[2] Effective purification is therefore a critical step to ensure the integrity of subsequent synthetic transformations and biological assays. The methods outlined below are standard, robust procedures for achieving high purity of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for selecting appropriate purification methods and solvents.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol [3]
IUPAC Name 1-(3-methylphenyl)imidazole[3]
CAS Number 25364-43-6[3]

Data sourced from PubChem.[3]

Purification Workflow

The general workflow for the purification of this compound involves an initial purification by column chromatography to remove the bulk of impurities, followed by recrystallization to achieve high purity.

PurificationWorkflow Figure 1. Purification Workflow for this compound crude Crude this compound column_chrom Silica Gel Column Chromatography crude->column_chrom tlc TLC Analysis of Fractions column_chrom->tlc combine Combine Pure Fractions tlc->combine evaporate1 Solvent Evaporation combine->evaporate1 partially_pure Partially Purified Product evaporate1->partially_pure recrystallization Recrystallization partially_pure->recrystallization filter_wash Filter and Wash Crystals recrystallization->filter_wash dry Dry Under Vacuum filter_wash->dry pure_product High-Purity this compound dry->pure_product

Caption: Figure 1. Purification Workflow for this compound

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is designed for the initial purification of crude this compound to remove polar and non-polar impurities.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[4]

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniformly packed bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").[4] Carefully add the dried sample to the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[1]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3 v/v). A step or linear gradient can be employed.[5]

    • For imidazole compounds that may interact strongly with acidic silica, adding a small amount of triethylamine (~0.5%) to the mobile phase can improve elution and reduce tailing.[5]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).[5] Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the partially purified product.[5]

Table 2: Typical Parameters for Column Chromatography

ParameterRecommended Value/Solvent
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase System Hexane / Ethyl Acetate
Initial Eluent Ratio 95:5 to 90:10 (Hexane:Ethyl Acetate)
Final Eluent Ratio 70:30 to 50:50 (Hexane:Ethyl Acetate)
TLC Visualization UV light (254 nm)
Protocol 2: Recrystallization

This protocol is used to achieve high purity of the this compound obtained from column chromatography.

Materials and Equipment:

  • Partially purified this compound

  • Recrystallization solvent(s) (e.g., ethanol, water, acetone, toluene)[6][7]

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven or desiccator

Procedure:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] A two-solvent system, such as ethanol and water, can also be effective.[5]

  • Dissolution: Place the partially purified this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent (e.g., hot ethanol) until the solid is completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.

  • Crystallization:

    • Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.[8]

    • Two-Solvent System: If using a two-solvent system, after dissolving the compound in a minimal amount of the "good" hot solvent (e.g., ethanol), add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to a constant weight.[5]

Table 3: Potential Recrystallization Solvents

Solvent SystemNotes
Ethanol/Water A common and effective two-solvent system for many organic compounds.[5]
Acetone Has been used for the recrystallization of imidazole.[7]
Toluene Mentioned as a potential solvent for imidazole crystallization.[6]
Methanol Another potential solvent for recrystallization.[6]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is reported to cause skin and serious eye irritation.[3] Avoid contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in these protocols.

References

Application Notes and Protocols for 1-(m-Tolyl)imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1-(m-Tolyl)imidazole in medicinal chemistry, based on the known biological activities of closely related imidazole-containing compounds. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates potential applications and provides detailed protocols for synthesis and biological evaluation based on established methods for analogous compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through established N-arylation methods such as the Ullmann condensation and the Buchwald-Hartwig amination. These reactions facilitate the formation of the crucial carbon-nitrogen bond between the imidazole ring and the m-tolyl group.

Experimental Protocols

Protocol 1: Synthesis via Ullmann Condensation

The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst.

  • Materials: Imidazole, 3-bromotoluene (or 3-iodotoluene), copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline or L-proline), a base (e.g., potassium carbonate, K₂CO₃), and a high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

  • Procedure:

    • To a dry reaction flask, add imidazole (1.0 mmol), 3-bromotoluene (1.2 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

    • Add anhydrous DMF (5 mL).

    • Stir the mixture under an inert atmosphere (e.g., argon or nitrogen).

    • Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that offers a more modern and often milder alternative to the Ullmann condensation.[1][2][3][4]

  • Materials: Imidazole, 3-bromotoluene, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos or a Buchwald ligand like SPhos), a base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 0.06 mmol, 6 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol) to a dry reaction flask.

    • Add imidazole (1.0 mmol) and 3-bromotoluene (1.1 mmol).

    • Add anhydrous toluene (5 mL).

    • Seal the flask and heat the mixture at 80-110 °C for 8-24 hours, with stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the residue by column chromatography to obtain this compound.

Synthesis_Pathways cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination imidazole_u Imidazole product_u This compound imidazole_u->product_u CuI, Ligand, Base, DMF/DMSO, Heat tolyl_halide_u m-Tolyl Halide tolyl_halide_u->product_u imidazole_b Imidazole product_b This compound imidazole_b->product_b Pd Catalyst, Ligand, Base, Toluene/Dioxane, Heat tolyl_halide_b m-Tolyl Halide tolyl_halide_b->product_b

Synthetic routes to this compound.

Potential Medicinal Chemistry Applications

Based on the activities of structurally similar imidazole derivatives, this compound holds potential as a scaffold for the development of novel therapeutic agents in several key areas.

Anticancer Activity

Numerous imidazole derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines.[5][6][7][8][9][10] The tolyl moiety, in particular, has been incorporated into imidazole-based compounds with potent antiproliferative effects.[5]

Quantitative Data for Analogous Compounds:

Compound/DerivativeCell LineIC₅₀ (µM)Reference
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazoleSW480 (Colon)0.0274[5]
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazoleHCT116 (Colon)0.0231[5]
1-Substituted-2-aryl imidazoles (general class)Various0.08 - 1.0[5]
Imidazole-thiazole hybrid (compound 5a)Not specified33.52[2]
Fused imidazole derivativesVarious0.05 - 31.9[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[8][9]

  • Materials: this compound, cancer cell lines (e.g., MCF-7, A549, HCT116), cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, DMSO, and a microplate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

    • Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan in DMSO incubate3->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate Cell Viability and IC50 read->analyze

Workflow for MTT cytotoxicity assay.
Antimicrobial Activity

Imidazole derivatives are well-known for their broad-spectrum antimicrobial properties.[2][5][6][11]

Quantitative Data for Analogous Compounds:

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Imidazole-thiazole hybridsE. coli, S. aureus, M. smegmatis, C. albicansModerate activity[2]
1-methyl-2,5-di-m-tolyl-1H-imidazoleS. cerevisiae, C. albicans, C. krusei>80% growth inhibition at 500 µM[12]
General Imidazole DerivativesGram-positive and Gram-negative bacteriaVariable[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2]

  • Materials: this compound, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi), and sterile 96-well microplates.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.

    • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

    • Add the microbial inoculum to each well. Include a positive control (microorganism in broth) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Potential Mechanisms of Action

Inhibition of Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer and is a key target for anticancer drug development.[13][14][15][16] Some imidazole derivatives have been shown to exert their anticancer effects by modulating this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazole This compound (Potential Inhibitor) Imidazole->PI3K inhibits? Imidazole->Akt inhibits? Imidazole->mTORC1 inhibits?

Potential inhibition of the PI3K/Akt/mTOR pathway.
Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key players in inflammation, and their inhibition is a major strategy for anti-inflammatory drugs.[17][18][19] Certain imidazole-containing compounds have been identified as COX inhibitors.[17][18]

Experimental Protocol: COX Inhibition Assay

  • Materials: this compound, purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit (e.g., colorimetric or fluorescent).

  • Procedure:

    • Pre-incubate the COX enzyme with various concentrations of this compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in a 96-well plate.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at 37°C.

    • Stop the reaction and measure the product (e.g., prostaglandin H2) formation using the detection kit's instructions.

    • Calculate the percentage of inhibition and determine the IC₅₀ value for each enzyme to assess potency and selectivity.

Conclusion

While direct experimental evidence for the medicinal chemistry applications of this compound is not extensively documented, the rich pharmacology of the imidazole scaffold, particularly when substituted with aryl groups, strongly suggests its potential as a valuable starting point for the design and development of new therapeutic agents. The protocols provided herein offer a framework for the synthesis and evaluation of this compound and its future derivatives in the pursuit of novel anticancer, antimicrobial, and anti-inflammatory drugs. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

Application Notes and Protocols for 1-(m-Tolyl)imidazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion poses a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a widely adopted and effective strategy to mitigate corrosion, particularly in acidic environments. Imidazole derivatives have emerged as a promising class of corrosion inhibitors due to their excellent performance, which is attributed to the presence of heteroatoms (nitrogen) and π-electrons in their molecular structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against corrosive agents.

This document provides detailed application notes and experimental protocols for the use of 1-(m-Tolyl)imidazole as a corrosion inhibitor, primarily for mild steel in acidic media. While specific quantitative data for this compound is not extensively available in the public domain, the data presented herein is based on closely related tolyl-imidazole compounds, such as tri-tolyl imidazole and tolyltriazole, which are expected to exhibit similar inhibitory behavior.[1][2]

Mechanism of Action

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface.[1][2] This adsorption process can occur through a combination of physical and chemical interactions:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated imidazole derivative in the acidic solution.

  • Chemisorption: This involves the sharing of electrons between the d-orbitals of the iron atoms on the steel surface and the lone pair of electrons on the nitrogen atoms, as well as the π-electrons of the imidazole and tolyl rings. This forms a coordinate covalent bond, leading to a more stable and robust protective film.

The inhibitor, once adsorbed, forms a protective layer that isolates the metal from the corrosive environment, thereby retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Therefore, this compound can be classified as a mixed-type inhibitor.[1][2]

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface cluster_reactions Corrosion Reactions H+ H⁺ ions Cathodic_Site Cathodic Site H+->Cathodic_Site Cl- Cl⁻ ions Inhibitor This compound Fe Fe (Anodic Site) Inhibitor->Fe Adsorption (Chemisorption & Physisorption) Inhibitor->Cathodic_Site Film Formation Anodic Anodic Reaction: Fe → Fe²⁺ + 2e⁻ Inhibitor->Anodic Inhibits Cathodic Cathodic Reaction: 2H⁺ + 2e⁻ → H₂ Inhibitor->Cathodic Inhibits Fe->Anodic Cathodic_Site->Cathodic

Figure 1: Proposed corrosion inhibition mechanism of this compound.

Quantitative Data Summary

The following tables summarize the corrosion inhibition performance of tolyl-imidazole derivatives in 1 M HCl solution. This data is compiled from studies on compounds structurally similar to this compound and serves as a reference for expected performance.

Table 1: Potentiodynamic Polarization Data [1][2]

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank (1 M HCl)-4801150-
1 x 10⁻⁶-47515086.9
1 x 10⁻⁵-4728592.6
1 x 10⁻⁴-4685095.7
1 x 10⁻³-4653596.9

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data [1]

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
Blank (1 M HCl)45120-
1 x 10⁻⁶3506587.1
1 x 10⁻⁵6204092.7
1 x 10⁻⁴9802595.4
1 x 10⁻³15501897.1

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition efficiency of this compound.

Weight Loss Method

This gravimetric method provides a straightforward determination of the average corrosion rate over a specific period.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive papers (e.g., 240 to 1200 grit)

  • Analytical balance (±0.1 mg accuracy)

  • Desiccator

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Thermostatic water bath

  • Glass hooks and beakers

  • Acetone and distilled water

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.

  • Cleaning: Degrease the polished coupons by washing with acetone, followed by rinsing with distilled water.

  • Drying and Weighing: Dry the coupons in a desiccator and accurately weigh them using an analytical balance to obtain the initial weight (W₀).

  • Immersion: Suspend the weighed coupons in beakers containing the corrosive medium with and without different concentrations of this compound using glass hooks.

  • Exposure: Place the beakers in a thermostatic water bath at a constant temperature for a predetermined immersion period (e.g., 24 hours).

  • Post-Exposure Cleaning: After the immersion period, retrieve the coupons, gently clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone.

  • Drying and Final Weighing: Dry the cleaned coupons in a desiccator and re-weigh them to get the final weight (W₁).

  • Calculation:

    • Weight Loss (ΔW): ΔW = W₀ - W₁

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ), where A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

G start Start prep Prepare Mild Steel Coupons (Polish, Clean, Dry) start->prep weigh1 Weigh Initial Mass (W₀) prep->weigh1 immerse Immerse Coupons in Test Solutions (with and without inhibitor) weigh1->immerse expose Expose for a Set Time and Temperature immerse->expose retrieve Retrieve and Clean Coupons expose->retrieve weigh2 Weigh Final Mass (W₁) retrieve->weigh2 calc Calculate Weight Loss, Corrosion Rate, and Inhibition Efficiency weigh2->calc end_node End calc->end_node

Figure 2: Experimental workflow for the weight loss method.

Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode corrosion cell (Working Electrode: mild steel; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter Electrode: Platinum wire)

  • Mild steel specimen for working electrode

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

Procedure:

A. Potentiodynamic Polarization (PDP)

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Add the test solution (1 M HCl with and without the inhibitor).

  • Stabilization: Allow the system to stabilize by immersing the electrodes for about 30-60 minutes until a steady open circuit potential (OCP) is reached.

  • Polarization Scan: Perform the potentiodynamic scan by polarizing the working electrode from a potential of approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the polarization curve (log |current density| vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100, where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

B. Electrochemical Impedance Spectroscopy (EIS)

  • Cell Setup and Stabilization: Use the same setup and stabilization procedure as for the PDP measurements.

  • Impedance Scan: At the stable OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| and phase angle vs. log f).

    • Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to obtain parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100, where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

G cluster_pdp Potentiodynamic Polarization (PDP) cluster_eis Electrochemical Impedance Spectroscopy (EIS) start Start prep_electrode Prepare Working Electrode start->prep_electrode setup_cell Assemble Three-Electrode Cell with Test Solution prep_electrode->setup_cell stabilize Stabilize at Open Circuit Potential (OCP) setup_cell->stabilize scan_pdp Scan Potential (e.g., OCP ± 250 mV) stabilize->scan_pdp scan_eis Apply AC Voltage over a Frequency Range stabilize->scan_eis analyze_pdp Analyze Tafel Plot to get icorr scan_pdp->analyze_pdp calc_ie Calculate Inhibition Efficiency (IE%) analyze_pdp->calc_ie analyze_eis Analyze Nyquist/Bode Plots to get Rct scan_eis->analyze_eis analyze_eis->calc_ie end_node End calc_ie->end_node

Figure 3: Workflow for electrochemical measurements (PDP and EIS).

Safety Precautions

  • Always handle corrosive acids (e.g., HCl) in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dispose of all chemical waste according to institutional and local regulations.

  • This compound should be handled with care, and its safety data sheet (SDS) should be consulted before use.

Conclusion

This compound is expected to be an effective corrosion inhibitor for mild steel in acidic environments. The provided protocols for weight loss and electrochemical measurements offer robust methods for quantifying its inhibition efficiency and elucidating its mechanism of action. The quantitative data from related tolyl-imidazole compounds suggest that high inhibition efficiencies, exceeding 95%, can be achieved at optimal concentrations. Researchers and scientists can utilize this information as a foundational guide for their investigations into the application of this compound and other imidazole derivatives as corrosion inhibitors.

References

Application Notes and Protocols for 1-(m-Tolyl)imidazole as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-(m-Tolyl)imidazole as a ligand in organometallic chemistry, with a focus on its application in catalysis. Due to the limited specific literature on this compound complexes, the following protocols and data are based on well-established principles for analogous imidazole and N-aryl imidazole ligands in organometallic synthesis and catalysis.

Introduction to this compound as a Ligand

This compound is an N-heterocyclic compound that can act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on its sp²-hybridized nitrogen atom (N-3). The presence of the m-tolyl group introduces specific steric and electronic properties to the resulting metal complex, which can influence its stability, solubility, and catalytic activity. The tolyl group's electron-donating nature can enhance the electron density on the metal center, potentially improving its catalytic performance in reactions like cross-coupling.

Synthesis of a Representative Organometallic Complex: Bis(this compound)palladium(II) Dichloride

This protocol describes a general method for the synthesis of a palladium(II) complex with this compound, a common precursor for catalytic applications.

Experimental Protocol: Synthesis of [Pd(this compound)₂Cl₂]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a 50 mL Schlenk flask under an inert atmosphere, add palladium(II) chloride (1.0 mmol).

  • Add this compound (2.1 mmol, 2.1 equivalents).

  • Add 20 mL of anhydrous acetonitrile.

  • Stir the mixture at room temperature for 24 hours. The color of the suspension should change, indicating the formation of the complex.

  • After 24 hours, remove the solvent under reduced pressure.

  • Wash the resulting solid with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted ligand.

  • Dry the solid product under vacuum to yield the Bis(this compound)palladium(II) dichloride complex.

Characterization: The resulting complex can be characterized by various spectroscopic methods.

TechniqueExpected Observations
¹H NMR (in DMSO-d₆)Shifts in the signals of the imidazole and tolyl protons upon coordination to the palladium center.
¹³C NMR (in DMSO-d₆)Shifts in the carbon signals of the ligand, particularly the carbons of the imidazole ring adjacent to the nitrogen.
FT-IR (ATR)Changes in the vibrational frequencies of the C=N and C-N bonds of the imidazole ring upon coordination.
Elemental Analysis To confirm the elemental composition (C, H, N) of the synthesized complex.

Workflow for the Synthesis of [Pd(this compound)₂Cl₂]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product PdCl2 PdCl₂ Reaction Stir at RT, 24h under Inert Atmosphere PdCl2->Reaction Ligand This compound Ligand->Reaction Solvent Acetonitrile Solvent->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Washing Wash with Diethyl Ether Evaporation->Washing Drying Drying under Vacuum Washing->Drying Product [Pd(this compound)₂Cl₂] Drying->Product

Caption: A general workflow for the synthesis of a palladium(II) complex with this compound.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing N-heterocyclic ligands are widely used as catalysts in cross-coupling reactions. The following protocol outlines a general procedure for a Suzuki-Miyaura reaction using the in-situ generated or pre-synthesized palladium-1-(m-Tolyl)imidazole complex.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • This compound (0.02 mmol, 2 mol%)

  • Solvent (e.g., Toluene/Water mixture, 10:1, 5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Standard work-up and purification supplies (e.g., ethyl acetate, brine, silica gel for column chromatography)

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • In a separate vial, pre-mix the palladium source (0.01 mmol) and this compound (0.02 mmol) in 1 mL of the solvent for 15 minutes to allow for complex formation (in-situ catalyst generation). Alternatively, use the pre-synthesized [Pd(this compound)₂Cl₂] complex (0.01 mmol).

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add the remaining solvent (4 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for the required time (monitor by TLC or GC).

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Illustrative Catalytic Performance Data (Hypothetical)

The following table presents hypothetical data to illustrate the potential catalytic performance of a palladium/1-(m-Tolyl)imidazole system in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid.

EntryAryl HalideProductYield (%)
14-Bromotoluene4-Methylbiphenyl95
24-Chlorotoluene4-Methylbiphenyl78
34-Bromoanisole4-Methoxybiphenyl92
41-Bromo-4-nitrobenzene4-Nitrobiphenyl88

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Oxidative\nAddition->Ar-Pd(II)-X(L)₂ Transmetalation Transmetalation Ar-Pd(II)-X(L)₂->Transmetalation Ar'B(OH)₂ Base Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'(L)₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar' G cluster_pathway Kinase Signaling Pathway cluster_drug Drug Action Signal External Signal Receptor Receptor Signal->Receptor Kinase Target Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response Substrate->Response Drug This compound Metal Complex Drug->Kinase Inhibition

Application Notes and Protocols: In Vitro Bioactivity Screening of 1-(m-Tolyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] The versatile nature of the imidazole scaffold allows for structural modifications that can modulate its interaction with various biological targets. This document outlines a comprehensive in vitro assay protocol for the initial bioactivity screening of 1-(m-Tolyl)imidazole, a specific derivative for which the biological activity is not yet well-characterized. The following protocols provide a foundational framework for assessing its cytotoxic, anti-inflammatory, and enzyme inhibitory potential.

Data Presentation

The following tables provide a structured format for summarizing the quantitative data obtained from the described in vitro assays.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
MCF-7 0 (Vehicle Control)100 ± 5.2
1
10
25
50
100
A549 0 (Vehicle Control)100 ± 4.8
1
10
25
50
100

Table 2: In Vitro Anti-inflammatory Activity of this compound

AssayTest Concentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
COX-2 Inhibition 0 (Vehicle Control)0 ± 3.1
0.1
1
10
50
100
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages 0 (Vehicle Control)0 ± 6.5
1
10
25
50
100

Table 3: Kinase Inhibitory Activity of this compound

Kinase TargetThis compound Concentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
p38 MAP Kinase 0 (Vehicle Control)0 ± 4.5
0.1
1
10
50
100

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 2: In Vitro COX-2 Inhibition Assay

This fluorometric assay determines the ability of this compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Known COX-2 inhibitor (e.g., celecoxib)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare various concentrations of this compound in DMSO.

  • Assay Plate Setup: Add 10 µL of the test compound solutions to the wells of a 96-well plate. Include wells for a positive control (celecoxib) and a negative control (DMSO vehicle).

  • Enzyme Addition: Prepare a COX-2 enzyme solution by diluting the enzyme and heme in the assay buffer. Add 170 µL of this solution to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a substrate solution containing arachidonic acid and the fluorometric probe in the assay buffer. Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 3: General Protein Kinase Inhibition Assay (e.g., p38 MAP Kinase)

This luminescence-based assay determines the ability of this compound to inhibit the activity of a protein kinase, such as p38 MAP kinase.

Materials:

  • This compound

  • p38 MAP Kinase enzyme

  • Kinase substrate

  • ATP

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • 96-well white microplate

  • Microplate luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate buffer.

  • Assay Plate Setup: Add 5 µL of the test compound solution at various concentrations to the wells of a 96-well plate. Include positive and negative controls.

  • Kinase and Substrate Addition: Add 10 µL of the kinase and substrate mixture to each well.

  • Reaction Initiation: Add 10 µL of ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Luminescence Detection: Add the luminescent detection reagent from the kit to each well. Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measurement: Measure the luminescence using a microplate luminometer.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_inflammation Anti-inflammatory Assay (COX-2) cluster_kinase Kinase Inhibition Assay (p38 MAP) C1 Seed Cancer Cells (e.g., MCF-7, A549) C2 Treat with this compound (Serial Dilutions) C1->C2 C3 Incubate (48-72h) C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance (570nm) C5->C6 I1 Add this compound to 96-well plate I2 Add COX-2 Enzyme I1->I2 I3 Incubate (15 min) I2->I3 I4 Add Substrate & Probe I3->I4 I5 Measure Fluorescence I4->I5 K1 Add this compound to 96-well plate K2 Add Kinase & Substrate K1->K2 K3 Add ATP K2->K3 K4 Incubate (60 min) K3->K4 K5 Add Luminescent Reagent K4->K5 K6 Measure Luminescence K5->K6

Caption: General experimental workflow for in vitro bioactivity screening.

cox2_pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Upregulates Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2 Inhibits

Caption: COX-2 signaling pathway and potential inhibition by this compound.

kinase_pathway Upstream Signal Upstream Signal p38 MAP Kinase p38 MAP Kinase Upstream Signal->p38 MAP Kinase Activates Phosphorylated Substrate Phosphorylated Substrate p38 MAP Kinase->Phosphorylated Substrate Phosphorylates ADP ADP p38 MAP Kinase->ADP Substrate Protein Substrate Protein Substrate Protein->p38 MAP Kinase Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response This compound This compound This compound->p38 MAP Kinase Inhibits ATP ATP ATP->p38 MAP Kinase

Caption: p38 MAP Kinase signaling pathway and potential inhibition.

References

Synthesis of 1-(m-Tolyl)imidazole Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and professionals in drug development, the synthesis of novel imidazole derivatives is a critical step in the discovery of new therapeutic agents. The 1-(m-tolyl)imidazole scaffold is a key pharmacophore in a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, focusing on two of the most robust and widely used methods: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Introduction

N-aryl imidazoles are a significant class of heterocyclic compounds due to their prevalence in pharmaceuticals, agrochemicals, and materials science.[1] The m-tolyl group, in particular, can impart desirable pharmacokinetic and pharmacodynamic properties to a molecule. The synthesis of this compound derivatives is typically achieved through cross-coupling reactions that form a carbon-nitrogen bond between the imidazole ring and a meta-substituted toluene derivative.

The choice of synthetic route often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction. The Ullmann condensation offers a cost-effective approach using copper catalysts, while the Buchwald-Hartwig amination provides a broad substrate scope with palladium catalysts.[1][2]

Synthetic Strategies

Two primary catalytic cross-coupling strategies for the synthesis of this compound are outlined below. These methods involve the reaction of imidazole with either a m-tolyl halide (Ullmann and Buchwald-Hartwig reactions) or m-tolylboronic acid (Chan-Lam coupling, a variant of the Ullmann condensation).

Method 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical and cost-effective method for the formation of C-N bonds.[1] Modern advancements have led to milder and more efficient protocols, often employing ligands to facilitate the reaction.[3]

Reaction Scheme:

Caption: Ullmann Condensation for this compound Synthesis.

Method 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] It is known for its broad substrate scope and functional group tolerance.[4]

Reaction Scheme:

Caption: Buchwald-Hartwig Amination for this compound Synthesis.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical reaction conditions and outcomes for the synthesis of N-aryl imidazoles, which are applicable to the synthesis of this compound.

MethodCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ullmann CondensationCuI (5 mol%), L-Proline (10 mol%)K₂CO₃DMSO11024~85[1]
Ullmann CondensationCuI (5 mol%), 1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10018~90[1]
Buchwald-HartwigPd₂(dba)₃ (0.1 mol%), L1 Ligand (0.2 mol%)NaOtBuToluene10024~93[5]
Chan-Lam CouplingCu(OAc)₂ (10 mol%)PyridineDCMRoom Temp24-48Good[6]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of this compound (Ullmann Condensation)

This protocol is adapted from established procedures for the N-arylation of imidazoles.[1]

Materials:

  • Imidazole

  • 3-Bromotoluene

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), 3-bromotoluene (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and L-proline (0.1 mmol, 10 mol%).

  • Add anhydrous potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Add anhydrous DMSO (5 mL) via syringe.

  • The reaction mixture is heated to 110 °C and stirred vigorously for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental Workflow:

ullmann_workflow start Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask inert Evacuate and Backfill with Inert Gas start->inert solvent Add Anhydrous DMSO inert->solvent reaction Heat at 110°C for 24h solvent->reaction workup Cool, Dilute with Ethyl Acetate, and Filter reaction->workup extraction Wash with Water and Brine workup->extraction drying Dry Organic Layer and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification product This compound purification->product

Caption: Workflow for Ullmann Condensation.

Protocol 2: Palladium-Catalyzed Synthesis of this compound (Buchwald-Hartwig Amination)

This protocol is based on improved methods for the palladium-catalyzed N-arylation of imidazoles, which address the inhibitory effect of imidazole on catalyst formation.[1][5]

Materials:

  • Imidazole

  • 3-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar biaryl phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Diethyl ether

  • Schlenk tube

  • Magnetic stirrer

  • Inert gas supply (Argon)

Procedure:

  • Catalyst Pre-activation: In a glovebox or under an inert atmosphere, to a Schlenk tube add Pd₂(dba)₃ (0.01 mmol) and the biaryl phosphine ligand (e.g., XPhos, 0.02 mmol). Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the active Pd(0)-ligand complex.

  • In a separate oven-dried Schlenk tube, add imidazole (1.2 mmol), 3-bromotoluene (1.0 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill this second tube with argon three times.

  • Add anhydrous toluene (3 mL) to the second tube.

  • Transfer the pre-activated catalyst solution from the first tube to the second tube via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with diethyl ether and filter through a plug of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Catalytic Cycle:

buchwald_hartwig_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex ligand_exchange Ligand Exchange (Imidazole) pd_complex->ligand_exchange amide_complex Ar-Pd(II)(Im)L₂ ligand_exchange->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-Imidazole reductive_elimination->product

Caption: Buchwald-Hartwig Catalytic Cycle.

Conclusion

The synthesis of this compound derivatives can be effectively achieved using either copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods will depend on factors such as cost, desired reaction scale, and the presence of sensitive functional groups on the substrates. The provided protocols offer detailed guidance for the successful synthesis of these valuable compounds in a research setting.

References

Application Notes: Analytical Techniques for the Quantification of 1-(m-Tolyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(m-Tolyl)imidazole (CAS No. 25364-43-6, Molecular Formula: C₁₀H₁₀N₂, Molecular Weight: 158.20 g/mol ) is a substituted imidazole derivative with potential applications in pharmaceutical development and chemical synthesis.[1][2] Accurate and precise quantification of this compound in various samples is crucial for quality control, pharmacokinetic studies, and research applications. These application notes provide detailed protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Overview HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound.[3] This method offers excellent resolution, sensitivity, and reproducibility. A reversed-phase HPLC system with a C8 or C18 column is typically employed, coupled with a UV detector for quantification.[3][4]

Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Sample matrix (e.g., plasma, reaction mixture, formulation base)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: Thermo Scientific™ BDS Hypersil C8 (5 µm, 250 x 4.6 mm) or equivalent.[4]

  • Data acquisition and processing software.

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Deionized Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial composition (e.g., 70:30 Mobile Phase A:B).

4. Sample Preparation:

  • Liquid Samples (e.g., reaction mixture): Dilute an accurately measured volume of the sample with the mobile phase to fall within the calibration range. Filter through a 0.22 µm syringe filter before injection.

  • Biological Samples (e.g., plasma): Perform a protein precipitation step. To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase. Filter through a 0.22 µm syringe filter.

5. Chromatographic Conditions:

  • Column: Thermo Scientific™ BDS Hypersil C8 (5 µm, 250 x 4.6 mm).[4]

  • Mobile Phase: Gradient elution as described in the table below.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Run Time: 15 minutes.

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
10.0 20 80
12.0 20 80
12.1 70 30

| 15.0 | 70 | 30 |

6. Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve. The R² value should be ≥ 0.995 for good linearity.[5]

  • Determine the concentration of this compound in the prepared samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (HPLC-UV)

The following table summarizes typical performance characteristics for the HPLC analysis of imidazole derivatives.

ParameterTypical ValueReference
Linearity (R²)≥ 0.995[5]
Limit of Detection (LOD)0.1 - 0.5 µg/mL[4]
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL[4]
Precision (%RSD)< 5%[6]
Accuracy (% Recovery)95 - 105%[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Overview GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and selective, making it ideal for identifying and quantifying trace amounts of volatile or semi-volatile compounds. For some imidazole compounds, derivatization may be necessary to increase volatility and improve peak shape.[5]

Experimental Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Pyridine (GC grade)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (optional, for derivatization if needed).

  • Internal Standard (IS): 1-Phenylimidazole or a similar compound not present in the sample.

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Data acquisition and processing software.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using methanol or dichloromethane.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard.

  • Working Standard Solutions: Prepare calibration standards containing this compound at various concentrations and a fixed concentration of the internal standard.

4. Sample Preparation (with Derivatization):

  • To 100 µL of sample or standard solution in a vial, add 10 µL of the internal standard solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of BSTFA.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

5. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion for this compound: m/z 158 (molecular ion).

    • Qualifier Ions: e.g., m/z 130, 91.

    • Select appropriate ions for the internal standard.

6. Quantification:

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Use the resulting regression equation to calculate the concentration of this compound in the samples.

Quantitative Data Summary (GC-MS)

The following table summarizes typical performance characteristics for the GC-MS analysis of imidazole derivatives.[5]

ParameterTypical ValueReference
Linearity (R²)≥ 0.99[5]
Limit of Detection (LOD)0.05 - 0.9 µg/mL[5]
Limit of Quantification (LOQ)0.2 - 2.0 µg/mL[5]
Precision (%RSD)< 10%[5]
Accuracy (% Recovery)85 - 115%[5]

UV-Vis Spectrophotometry

Application Overview UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for quantifying compounds that absorb ultraviolet or visible light.[7] Imidazole and its derivatives exhibit characteristic UV absorbance due to π→π* electronic transitions.[8] This method is best suited for samples where this compound is the primary absorbing species and the sample matrix has minimal interference at the analysis wavelength.[9]

Experimental Protocol: UV-Vis Spectrophotometry

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Methanol (Spectroscopic grade) or 0.1 M Hydrochloric Acid.[10]

  • Quartz cuvettes (1 cm path length).

2. Instrumentation:

  • UV-Vis Spectrophotometer (double-beam or diode array).

3. Wavelength Selection:

  • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent.

  • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax is expected to be in the 210-260 nm range.

  • Use this λmax for all subsequent measurements.

4. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of the solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by serially diluting the stock solution with the same solvent.[10]

5. Sample Preparation:

  • Accurately weigh or measure the sample and dissolve/dilute it with the solvent to a theoretical concentration that falls within the linear range of the calibration curve.

  • Filter the sample if it contains particulate matter.

6. Measurement and Quantification:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each standard and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of the sample from its absorbance using the linear regression equation of the calibration curve (Beer-Lambert Law).[7]

Quantitative Data Summary (UV-Vis)

The following table summarizes typical performance characteristics for UV-Vis analysis.

ParameterTypical ValueReference
Linearity (R²)≥ 0.993[10]
Working Range~0.5 - 25 µg/mL[10]
Precision (%RSD)< 2%[10]

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt Prep Dilution / Extraction / Derivatization Sample->Prep Filter Filtration (0.22 µm) Prep->Filter HPLC HPLC-UV Filter->HPLC Inject / Measure GCMS GC-MS Filter->GCMS Inject / Measure UVVIS UV-Vis Filter->UVVIS Inject / Measure Cal Calibration Curve (R² ≥ 0.99) HPLC->Cal Generate Peak Area / Absorbance Data GCMS->Cal Generate Peak Area / Absorbance Data UVVIS->Cal Generate Peak Area / Absorbance Data Quant Quantification Cal->Quant Report Final Report Quant->Report

Caption: General experimental workflow for the quantification of this compound.

Comparison of Analytical Techniques

G Technique Comparison cluster_main cluster_props Analyte This compound Quantification HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS UVVIS UV-Vis Analyte->UVVIS Spec Specificity Sens Sensitivity Cost Cost/Complexity High High HPLC->High Moderate Moderate HPLC->Moderate HPLC->Moderate GCMS->High GCMS->High Very High Very High GCMS->Very High Low Low UVVIS->Low UVVIS->Low UVVIS->Low

Caption: Logical comparison of key features for the selected analytical techniques.

References

Application Notes and Protocols for the Synthesis of Ionic Liquids Using 1-(m-Tolyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of imidazolium-based ionic liquids (ILs) utilizing 1-(m-Tolyl)imidazole as a precursor. The protocols described herein are adapted from established methods for the synthesis of related imidazolium ILs and provide a strong foundation for the development of specific procedures for 1-(m-tolyl)imidazolium-based salts. Due to a lack of specific literature data for this particular cation, the following protocols are presented as general methods that will likely require optimization.

Introduction

Imidazolium-based ionic liquids are a class of molten salts with melting points below 100 °C. Their unique physicochemical properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive for a wide range of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients (APIs).[1][2] The properties of these ILs can be finely tuned by modifying the substituents on the imidazolium cation and by varying the anion.[3]

This document outlines the synthesis of 1-alkyl-3-(m-tolyl)imidazolium halide ionic liquids via the quaternization of this compound, followed by an optional anion exchange to generate ILs with different anions.

Synthesis Overview

The synthesis of 1-(m-tolyl)imidazolium based ionic liquids is typically a two-step process:

  • N-Alkylation (Quaternization): this compound is reacted with an alkyl halide to form the corresponding 1-alkyl-3-(m-tolyl)imidazolium halide.

  • Anion Exchange (Metathesis): The halide anion of the synthesized IL can be exchanged for another anion to modify the physicochemical properties of the final ionic liquid.

The general reaction scheme is presented below:

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Anion Exchange tolylimidazole This compound intermediate_il 1-Alkyl-3-(m-tolyl)imidazolium Halide ([m-Tolyl-R-im]X) tolylimidazole:e->intermediate_il:w Quaternization alkyl_halide Alkyl Halide (R-X) alkyl_halide:e->intermediate_il:w final_il 1-Alkyl-3-(m-tolyl)imidazolium Ionic Liquid ([m-Tolyl-R-im]Y) intermediate_il:e->final_il:w Metathesis anion_salt Anion Salt (M-Y) anion_salt:e->final_il:w Logical_Relationships start Start: this compound quaternization N-Alkylation (Quaternization) start->quaternization halide_il 1-Alkyl-3-(m-tolyl)imidazolium Halide quaternization->halide_il anion_exchange Anion Exchange (Metathesis) halide_il->anion_exchange final_il Task-Specific Ionic Liquid anion_exchange->final_il application Application (e.g., Solvent, Electrolyte, API) final_il->application

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(m-Tolyl)imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the synthesis of 1-(m-Tolyl)imidazole. This valuable intermediate is crucial in the development of various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the N-arylation of imidazole with an m-tolyl group are the Ullmann condensation, the Buchwald-Hartwig amination, and microwave-assisted synthesis. Each method offers distinct advantages and challenges regarding reaction conditions, catalyst choice, and substrate scope.

Q2: I am observing low yields in my synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors. Common issues include inactive catalysts, suboptimal reaction temperatures, inappropriate solvent or base selection, and the presence of impurities. For Ullmann-type reactions, the quality of the copper catalyst is crucial, while in Buchwald-Hartwig amination, the choice of phosphine ligand plays a significant role. It is also important to ensure an inert atmosphere, as oxygen can deactivate the catalyst.

Q3: How can I minimize the formation of side products?

A3: Side product formation, such as the dehalogenation of the aryl halide or the formation of regioisomers, can be a significant issue. In Ullmann reactions, protic impurities can lead to the reduction of the aryl halide. In the Buchwald-Hartwig amination of unsymmetrical imidazoles, the formation of N1 and N3-aryl regioisomers can occur. The choice of ligand and pre-activation of the palladium catalyst can significantly improve regioselectivity.[1]

Q4: What are the best practices for purifying this compound?

A4: Purification of this compound typically involves column chromatography or recrystallization. For column chromatography, a common eluent system is a mixture of ethyl acetate and hexane.[2] Acid-base extraction can also be an effective method to remove unreacted imidazole and other basic or acidic impurities.[3]

Troubleshooting Guides

Low or No Product Yield
Potential CauseSuggested Solution(s)
Inactive Catalyst Ullmann: Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). Consider in-situ activation of the copper catalyst. Buchwald-Hartwig: Ensure the palladium catalyst is not oxidized. Pre-activating the catalyst by heating it with the ligand before adding the substrates can improve activity.[1]
Inappropriate Ligand (Buchwald-Hartwig) Screen a variety of phosphine ligands. Bulky, electron-rich ligands are often effective.
Suboptimal Base The choice of base is critical. Screen different inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) for Ullmann reactions and strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) for Buchwald-Hartwig reactions.
Incorrect Reaction Temperature Optimize the temperature. Traditional Ullmann reactions often require high temperatures (>150 °C), while modern protocols with ligands can proceed at lower temperatures (e.g., 80-120 °C). Buchwald-Hartwig reactions are also temperature-sensitive.
Presence of Oxygen or Moisture Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and dry glassware thoroughly.
Formation of Side Products
ProblemPotential Cause(s)Suggested Solution(s)
Dehalogenation of m-Tolyl Halide Protic impurities (e.g., water) in the reaction mixture.Use anhydrous solvents and reagents. Ensure all glassware is properly dried.
Formation of Regioisomers (in substituted imidazoles) Tautomerization of the imidazole ring leading to N1 and N3 arylation.Buchwald-Hartwig: Employ specific ligands and pre-activate the palladium catalyst to enhance regioselectivity towards the desired N1 isomer.[1]
Homocoupling of m-Tolyl Halide A common side reaction in Ullmann condensations.Optimize the ratio of imidazole to the aryl halide. Using a slight excess of imidazole can favor the desired cross-coupling.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different synthetic methods to produce N-arylimidazoles, providing a basis for optimizing the synthesis of this compound.

Table 1: Ullmann Condensation Conditions for N-Arylation of Imidazole

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI (5)1,10-Phenanthroline (10)Cs₂CO₃Dioxane1102485-95Buchwald et al.
Cu₂O (5)Salicylaldimine (10)K₂CO₃DMSO12012~90Ma et al.
CuI (10)L-proline (20)K₂CO₃DMSO9024-4878-92Ma et al.

Table 2: Buchwald-Hartwig Amination Conditions for N-Arylation of Imidazole

Pd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1.5)L1 (1.8)K₃PO₄Toluene/Dioxane120595Buchwald et al.[1]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH11012>90Buchwald et al.

Table 3: Microwave-Assisted N-Arylation of Imidazole

CatalystPower (W)SolventTime (min)Yield (%)Reference
Cr₂O₃ Nanoparticles400Water4-9up to 97Safari et al.[4]
None (solvent-free)300-450None5-1085-95Varma et al.

Experimental Protocols

Protocol 1: Ullmann Condensation for this compound Synthesis
  • Reaction Setup: To an oven-dried Schlenk tube, add imidazole (1.0 mmol), 3-iodotoluene (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or dioxane (3-5 mL) via syringe.

  • Reaction: Heat the reaction mixture at 110-130 °C for 24-48 hours with vigorous stirring.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Protocol 2: Buchwald-Hartwig Amination for this compound Synthesis
  • Catalyst Pre-activation: In a dry Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., Xantphos, 0.036 mmol, 3.6 mol%) in anhydrous toluene or dioxane (2 mL). Heat the mixture at 100 °C for 10-15 minutes.

  • Reaction Setup: In a separate Schlenk tube, add imidazole (1.0 mmol) and potassium phosphate (2.0 mmol). Evacuate and backfill with an inert atmosphere.

  • Addition of Reagents: Add the pre-activated catalyst solution to the imidazole/base mixture via syringe, followed by the addition of 3-bromotoluene (1.2 mmol).

  • Reaction: Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Protocol 3: Microwave-Assisted Synthesis of this compound
  • Reaction Setup: In a microwave-safe reaction vessel, combine imidazole (1.0 mmol), 3-bromotoluene (1.2 mmol), a copper or palladium catalyst (e.g., CuI or Pd(OAc)₂), a suitable base (e.g., K₂CO₃), and a high-boiling point solvent (e.g., DMF or DMSO).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180 °C) and power for a short duration (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, perform the work-up and purification as described in the previous protocols.

Visualizing Experimental Workflows and Troubleshooting

experimental_workflow cluster_ullmann Ullmann Condensation Workflow cluster_buchwald Buchwald-Hartwig Amination Workflow ullmann_setup Reaction Setup: Imidazole, 3-Iodotoluene, CuI, Ligand, Base ullmann_inert Inert Atmosphere: Evacuate & Backfill (Ar/N2) ullmann_setup->ullmann_inert ullmann_solvent Add Anhydrous Solvent (DMF/Dioxane) ullmann_inert->ullmann_solvent ullmann_reaction Heat (110-130°C) 24-48h ullmann_solvent->ullmann_reaction ullmann_workup Work-up: Cool, Dilute, Filter, Wash, Dry ullmann_reaction->ullmann_workup ullmann_purify Purification: Column Chromatography ullmann_workup->ullmann_purify buchwald_preact Catalyst Pre-activation: Pd Source + Ligand in Solvent, Heat buchwald_add Add Pre-activated Catalyst and 3-Bromotoluene buchwald_preact->buchwald_add buchwald_setup Reaction Setup: Imidazole, Base in Inert Atmosphere buchwald_setup->buchwald_add buchwald_reaction Heat (100-120°C) 12-24h buchwald_add->buchwald_reaction buchwald_workup Work-up: Cool, Dilute, Filter, Wash, Dry buchwald_reaction->buchwald_workup buchwald_purify Purification: Column Chromatography buchwald_workup->buchwald_purify

General workflows for Ullmann and Buchwald-Hartwig synthesis of this compound.

troubleshooting_workflow start Low or No Yield Observed check_catalyst Is the catalyst active and fresh? start->check_catalyst check_atmosphere Is the reaction under an inert atmosphere? check_catalyst->check_atmosphere Yes failure Persistent Low Yield check_catalyst->failure No, replace/activate check_reagents Are reagents and solvents pure and anhydrous? check_atmosphere->check_reagents Yes check_atmosphere->failure No, improve setup optimize_conditions Systematically optimize: - Temperature - Base - Ligand (if applicable) - Solvent check_reagents->optimize_conditions Yes check_reagents->failure No, purify reagents success Improved Yield optimize_conditions->success

A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Common side products in 1-(m-Tolyl)imidazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(m-Tolyl)imidazole. The following information addresses common issues, particularly the formation of side products, and offers guidance on their avoidance and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are transition metal-catalyzed cross-coupling reactions. These include the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both methods involve the coupling of imidazole with an m-tolyl halide (e.g., 3-bromotoluene or 3-iodotoluene).

Q2: What are the typical side products observed in the synthesis of this compound?

A2: Common side products can originate from side reactions of the starting materials or intermediates. These may include:

  • Toluene: Formed via hydrodehalogenation (reduction) of the m-tolyl halide.

  • Di-(m-tolyl) ether or N,N-di-(m-tolyl)amine: Resulting from coupling of the m-tolyl halide with the solvent or ligand.

  • Homocoupling product (3,3'-bitolyl): Formed from the coupling of two molecules of the m-tolyl halide.

  • Positional isomers: If a substituted imidazole is used, arylation can potentially occur at different nitrogen atoms.

Q3: How can I minimize the formation of toluene as a side product?

A3: The formation of toluene via hydrodehalogenation of the m-tolyl halide is a common side reaction in both Ullmann and Buchwald-Hartwig reactions.[1] To minimize this, ensure that the reaction is carried out under strictly anhydrous and anaerobic (inert) conditions. The presence of water or oxygen can facilitate this undesired reduction. Using a high-purity m-tolyl halide and ensuring the base is anhydrous can also be beneficial.

Q4: What causes the formation of homocoupled products like 3,3'-bitolyl, and how can it be prevented?

A4: Homocoupling of the aryl halide is a known side reaction in Ullmann couplings, particularly at higher temperatures.[2] To prevent the formation of 3,3'-bitolyl, it is advisable to use milder reaction conditions where possible. The choice of ligand and copper source can also influence the rate of this side reaction. In Buchwald-Hartwig reactions, the choice of phosphine ligand is critical to promote the desired C-N bond formation over C-C coupling.

Q5: How can I purify this compound from unreacted starting materials and side products?

A5: Purification can typically be achieved through a combination of techniques:

  • Acid-Base Extraction: This is a highly effective method to separate the basic this compound from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The protonated product moves to the aqueous layer, which is then separated, basified (e.g., with NaOH), and the purified product is extracted back into an organic solvent.[3]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can separate this compound from less polar side products like toluene and 3,3'-bitolyl, and more polar impurities.[3]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Catalyst deactivation. - Suboptimal reaction temperature. - Presence of impurities in starting materials.- Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. - Ensure all reagents and solvents are pure and anhydrous. - Optimize the reaction temperature; too high can lead to side products, too low can result in a sluggish reaction. - Use freshly opened or purified reagents.
Significant amount of toluene detected - Hydrodehalogenation of the m-tolyl halide.[1]- Ensure the reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents.
Presence of 3,3'-bitolyl - Homocoupling of the m-tolyl halide.[2]- Lower the reaction temperature if using an Ullmann coupling. - Screen different ligands for the copper or palladium catalyst to favor the C-N coupling pathway.
Difficulty in purifying the product - Co-elution of product and impurities during chromatography. - Emulsion formation during acid-base extraction.- For chromatography, try a different solvent system or use a high-performance liquid chromatography (HPLC) for purification. - For extraction, adding brine (saturated NaCl solution) can help to break up emulsions.

Experimental Protocols

General Protocol for Copper-Catalyzed N-Arylation of Imidazole (Ullmann Condensation)

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

  • Imidazole

  • m-Tolyl halide (e.g., 3-bromotoluene)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline or L-proline)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., DMSO or DMF)

Procedure:

  • To an oven-dried reaction vessel, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add imidazole (1 equivalent) and the m-tolyl halide (1.2 equivalents) followed by the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or acid-base extraction.[3]

General Protocol for Palladium-Catalyzed N-Arylation of Imidazole (Buchwald-Hartwig Amination)

This protocol is a general guideline and may require optimization.

Materials:

  • Imidazole

  • m-Tolyl halide (e.g., 3-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos or a biarylphosphine ligand)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried reaction vessel.

  • Add the base (1.5-2 equivalents), imidazole (1 equivalent), and the m-tolyl halide (1.2 equivalents).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel, eluting with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using column chromatography or acid-base extraction.[3]

Visualizations

Synthesis_Pathway imidazole Imidazole catalyst Pd or Cu Catalyst + Ligand, Base, Solvent imidazole->catalyst m_tolyl_halide m-Tolyl Halide m_tolyl_halide->catalyst product This compound catalyst->product

Caption: General reaction scheme for the synthesis of this compound.

Side_Products cluster_main Main Reaction cluster_side Side Reactions Imidazole Imidazole This compound This compound Imidazole->this compound + m-Tolyl Halide (Catalyst) m-Tolyl Halide m-Tolyl Halide Toluene Toluene m-Tolyl Halide->Toluene Reduction 3,3'-Bitolyl 3,3'-Bitolyl m-Tolyl Halide->3,3'-Bitolyl Homocoupling

Caption: Common side products in this compound synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Verify Reagent Purity (Anhydrous, Fresh) check_conditions->check_reagents optimize_catalyst Optimize Catalyst/Ligand System check_reagents->optimize_catalyst purification Refine Purification Method (Extraction, Chromatography) optimize_catalyst->purification success Improved Yield and Purity purification->success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Troubleshooting Low Yield in 1-(m-Tolyl)imidazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-(m-Tolyl)imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and comparative data to help optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: the Ullmann Condensation (copper-catalyzed) and the Buchwald-Hartwig Amination (palladium-catalyzed).

Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?

Low yields in N-arylation reactions are a frequent challenge. The primary culprits often involve the quality of reagents and the reaction setup. Key areas to investigate include:

  • Catalyst Activity: Both copper and palladium catalysts are sensitive to air and moisture. Improper handling or storage can lead to catalyst deactivation.

  • Reagent Purity: The purity of imidazole, the m-tolyl halide (or equivalent), base, and solvent is critical. Contaminants can interfere with the catalytic cycle.

  • Reaction Atmosphere: These reactions are typically air- and moisture-sensitive. Inadequate inert atmosphere techniques can significantly reduce your yield.

  • Suboptimal Reaction Parameters: The choice of ligand, base, solvent, and temperature are all interconnected and crucial for reaction success.

Q2: I am observing a significant amount of m-toluidine as a byproduct. What is causing this and how can I prevent it?

The formation of m-toluidine is likely due to a side reaction known as hydrodehalogenation, where the m-tolyl halide is reduced instead of coupling with imidazole. This is a known issue in both Ullmann and Buchwald-Hartwig reactions.[1]

  • Troubleshooting Steps:

    • Optimize Ligand-to-Metal Ratio: An inappropriate ligand-to-metal ratio can lead to the formation of catalytically inactive species or promote side reactions.

    • Choice of Base: A base that is too strong or too weak can influence the prevalence of side reactions. It is advisable to screen different bases.

    • Control Reaction Temperature: Higher temperatures can sometimes favor hydrodehalogenation. Try running the reaction at a lower temperature for a longer duration.

Q3: My reaction mixture has turned dark brown or black, and I'm getting a low yield. Is this normal?

A significant color change to dark brown or black, especially early in the reaction, can indicate catalyst decomposition, often to palladium or copper metal, which appears as a black precipitate. This decomposition renders the catalyst inactive and halts the reaction.

  • Troubleshooting Steps:

    • Ensure Proper Inert Atmosphere: Use rigorous techniques to exclude oxygen from your reaction setup. This includes degassing the solvent and using a glovebox or Schlenk line.

    • Check Ligand Stability: Some ligands can degrade at higher temperatures, leading to catalyst decomposition. Ensure your chosen ligand is stable at the reaction temperature.

    • Purity of Reagents: Impurities in the starting materials or solvent can contribute to catalyst decomposition.

Q4: I am using an unsymmetrical imidazole derivative and getting a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

When using substituted imidazoles, N-arylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers, which can be difficult to separate.

  • Troubleshooting Steps:

    • Steric Hindrance: The regioselectivity is often governed by sterics. A bulky substituent on the imidazole ring will direct the arylation to the less hindered nitrogen.

    • Protecting Groups: It may be necessary to protect one of the imidazole nitrogens to ensure arylation occurs at the desired position.

    • Catalyst and Ligand System: The choice of catalyst and ligand can influence the regioselectivity. Some catalyst systems may exhibit a higher preference for one nitrogen over the other.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of N-arylimidazoles, providing a basis for optimizing your synthesis of this compound.

Table 1: Comparison of Catalytic Systems for N-Arylation of Imidazole with Aryl Halides

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI (5 mol%)1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10018~90BenchChem Application Note
CuI (5 mol%)L-Proline (10 mol%)K₂CO₃DMSO11024~85BenchChem Application Note
Cu₂O (5 mol%)Salicylaldoxime (10 mol%)K₃PO₄Toluene12024~80BenchChem Application Note
Pd₂(dba)₃ (1.5 mol%)L1 (Buchwald ligand) (1.8 mol%)K₃PO₄Toluene/Dioxane120595 (for 4-methylimidazole)[2]

Table 2: Influence of Base and Solvent on Ullmann Condensation Yield

BaseSolventTemperature (°C)Yield (%)
K₃PO₄Dioxane100High
Cs₂CO₃DMF110High
K₂CO₃Toluene110Moderate
NaOtBuTHF80Moderate to Low

Experimental Protocols

Below are detailed, representative protocols for the synthesis of this compound via the Ullmann Condensation and Buchwald-Hartwig Amination.

Protocol 1: Copper-Catalyzed N-Arylation of Imidazole (Ullmann Condensation)

Materials:

  • Imidazole

  • 3-Bromotoluene

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), 3-bromotoluene (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL).

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Palladium-Catalyzed N-Arylation of Imidazole (Buchwald-Hartwig Amination)

Materials:

  • Imidazole

  • 3-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or a biarylphosphine ligand)

  • Potassium Phosphate (K₃PO₄) or another suitable base

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the phosphine ligand (0.036 mmol, 3.6 mol%) to a flame-dried Schlenk tube.

  • Add anhydrous toluene (or dioxane) and stir at room temperature for 10 minutes to form the active catalyst complex.

  • In a separate flame-dried Schlenk tube, add imidazole (1.2 mmol) and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill this tube with inert gas.

  • Add anhydrous toluene (or dioxane) followed by 3-bromotoluene (1.0 mmol) via syringe.

  • Transfer the pre-formed catalyst solution to the mixture of imidazole, base, and aryl halide via cannula.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

The following diagrams illustrate the general workflow for troubleshooting and the catalytic cycles of the Ullmann and Buchwald-Hartwig reactions.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents check_setup Verify Inert Atmosphere & Dryness of Glassware/Solvents check_reagents->check_setup optimize_conditions Systematically Optimize Reaction Conditions check_setup->optimize_conditions analyze_side_products Identify Side Products (e.g., by GC-MS, NMR) optimize_conditions->analyze_side_products hydrodehalogenation Hydrodehalogenation Product (m-toluidine) Observed? analyze_side_products->hydrodehalogenation catalyst_decomposition Catalyst Decomposition (Black Precipitate)? analyze_side_products->catalyst_decomposition regioisomer_issue Regioisomer Formation? analyze_side_products->regioisomer_issue hydrodehalogenation->catalyst_decomposition No adjust_ligand_base Adjust Ligand/Base/Temperature hydrodehalogenation->adjust_ligand_base Yes catalyst_decomposition->regioisomer_issue No improve_inertness Improve Inert Atmosphere Technique catalyst_decomposition->improve_inertness Yes regioisomer_issue->optimize_conditions No, Re-evaluate modify_substrate Consider Protecting Group Strategy regioisomer_issue->modify_substrate Yes solution Improved Yield adjust_ligand_base->solution improve_inertness->solution modify_substrate->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Ullmann_Cycle Ullmann Condensation Catalytic Cycle CuI Cu(I)X intermediate1 Imidazolide-Cu(I) Complex CuI->intermediate1 imidazole Imidazole deprotonated_imidazole Imidazolide Anion imidazole->deprotonated_imidazole -H+ base Base deprotonated_imidazole->intermediate1 intermediate2 Aryl-Cu(III)-Imidazolide Complex intermediate1->intermediate2 Oxidative Addition aryl_halide m-Tolyl-X aryl_halide->intermediate2 oxidative_addition Oxidative Addition intermediate2->CuI Regenerates Catalyst product This compound intermediate2->product Reductive Elimination reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Ullmann condensation.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n PdII_complex Aryl-Pd(II)(X)L_n Pd0->PdII_complex Oxidative Addition aryl_halide m-Tolyl-X aryl_halide->PdII_complex oxidative_addition Oxidative Addition amido_complex Aryl-Pd(II)(Imidazolide)L_n PdII_complex->amido_complex Deprotonation imidazole Imidazole imidazole->amido_complex base Base amido_complex->Pd0 Regenerates Catalyst product This compound amido_complex->product Reductive Elimination reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Resolving Overlapping ¹H NMR Peaks for 1-(m-Tolyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of 1-(m-Tolyl)imidazole. The inherent similarity in the chemical environments of the seven aromatic protons in this molecule often leads to significant signal overlap in the ¹H NMR spectrum, complicating structural verification and analysis.

Troubleshooting Guide & FAQs

This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.

Question 1: My ¹H NMR spectrum of this compound shows a crowded, uninterpretable multiplet in the aromatic region (approx. 7.0-7.8 ppm). What are my first steps?

Answer: Severe overlap in the aromatic region of this compound is expected due to the presence of seven protons (four from the tolyl ring and three from the imidazole ring) in a narrow chemical shift range.

Your initial steps should be:

  • Confirm Sample Purity: Ensure the sample is pure and free of residual solvents or impurities that might contribute signals to the aromatic region.

  • Optimize 1D Acquisition: Ensure the spectrum was acquired with adequate resolution and signal-to-noise.

  • Employ Resolution-Enhancing Techniques: If the overlap persists, you must use a specific technique to resolve the signals. The most common and effective methods include changing the deuterated solvent, adding a lanthanide shift reagent, or performing a 2D NMR experiment.[1][2]

Question 2: How can changing the deuterated solvent help resolve the overlapping aromatic signals?

Answer: Changing the solvent can alter the chemical shifts of your compound's protons due to varying solvent-solute interactions.[3] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes, known as Anisotropic Solvent-Induced Shifts (ASIS), which can often resolve overlapping signals. Protons located in different spatial regions relative to the interacting solvent molecule will experience different degrees of shielding or deshielding. For instance, switching from CDCl₃ to benzene-d₆ often shifts protons with a partial positive charge to a higher field (upfield).[3]

Question 3: What are Lanthanide Shift Reagents (LSRs), and can they simplify the spectrum of this compound?

Answer: Lanthanide Shift Reagents are paramagnetic organometallic complexes that can reversibly bind to Lewis basic sites in a molecule.[4][5] For this compound, the LSR will coordinate with the lone pair of electrons on the N-3 nitrogen of the imidazole ring. This coordination creates a local magnetic field that induces large changes in the chemical shifts of nearby protons.[4][6]

The magnitude of this shift is dependent on the distance and angle of the proton from the lanthanide ion, often leading to a dramatic separation of previously overlapping signals.[4][7]

  • Europium (Eu)-based reagents like Eu(fod)₃ or Eu(dpm)₃ typically cause downfield shifts.[5][6]

  • Praseodymium (Pr)-based reagents like Pr(fod)₃ or Pr(dpm)₃ typically cause upfield shifts.[4]

This technique is powerful for simplifying complex spectra but can sometimes cause line broadening, which reduces resolution.[5]

Question 4: What is the most suitable 2D NMR experiment to resolve these overlapping peaks, and how is it interpreted?

Answer: The most direct and powerful method for resolving overlapping signals and confirming proton connectivity is 2D Correlation Spectroscopy (COSY) .[8][9][10] A COSY spectrum displays the 1D proton spectrum on both the horizontal and vertical axes. The key features are the cross-peaks, which appear off the diagonal.

  • Interpretation: A cross-peak at the intersection of two different proton frequencies (δ₁, δ₂) indicates that these two protons are J-coupled (typically through 2-3 bonds).[9] For this compound, you can:

    • Start at a well-resolved proton signal (e.g., the most downfield imidazole proton) and use the cross-peaks to "walk" along the spin system, identifying its coupled neighbors.

    • Trace the complete coupling network for the four tolyl protons and, separately, the three imidazole protons, allowing for unambiguous assignment even when their signals are completely overlapped in the 1D spectrum.[11][12]

Data Presentation

The choice of technique depends on available instrumentation, experiment time, and the specific nature of the spectral overlap.

Table 1: Comparison of Peak Resolution Techniques

TechniquePrinciple of OperationAdvantagesDisadvantagesTypical Experiment Time
Solvent Change Anisotropic solvent-induced shifts alter proton chemical environments.[3]Simple to implement, non-destructive.Effect can be modest and unpredictable; requires trial and error.< 10 minutes per spectrum
LSR Addition Paramagnetic-induced shifts from coordination to a Lewis basic site.[4][5]Induces very large shifts, simplifying spectra significantly.[6]Can cause line broadening; requires a Lewis basic site; reagent is sensitive to water.[5][13]15-45 minutes (titration)
2D COSY Correlation of signals based on through-bond J-coupling.[9][10]Provides definitive connectivity information; resolves severe overlap.[11]Longer experiment time; requires more complex data processing.30 minutes - 2 hours

Table 2: Hypothetical ¹H NMR Data Showing Resolution with a Lanthanide Shift Reagent

This table illustrates the potential effect of adding Eu(dpm)₃ to a solution of this compound in CDCl₃. The protons closer to the coordinating N-3 atom experience the largest downfield shift.

Proton AssignmentInitial δ (ppm) (Overlapped Region)δ (ppm) after adding 0.2 eq. Eu(dpm)₃Induced Shift (Δδ)
Imidazole H-27.859.551.70
Imidazole H-57.158.151.00
Tolyl H-2'7.308.050.75
Imidazole H-47.257.900.65
Tolyl H-6'7.407.850.45
Tolyl H-4'7.357.600.25
Tolyl H-5'7.107.200.10
Tolyl CH₃2.402.420.02

Note: Data are illustrative to demonstrate the principle of distance-dependent shifting.

Experimental Protocols

Protocol 1: Using a Lanthanide Shift Reagent (LSR) Titration

  • Sample Preparation: Prepare a solution of this compound in a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the solvent is anhydrous, as water complexes strongly with LSRs.[13]

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of your compound. This is your reference (0 equivalents of LSR).

  • LSR Stock Solution: Prepare a dilute stock solution of the chosen LSR (e.g., Eu(dpm)₃) in the same deuterated solvent.

  • Titration: Add a small, precise aliquot of the LSR stock solution to the NMR tube (e.g., 0.1 molar equivalents).

  • Acquisition: Gently mix the sample and acquire another ¹H NMR spectrum.

  • Repeat: Continue adding small increments of the LSR and acquiring spectra. This allows you to track each proton signal as it shifts, preventing misassignment.[13]

  • Analysis: Plot the induced shift (Δδ) for each proton against the molar ratio of [LSR]/[Substrate] to analyze the data.

Protocol 2: Acquiring a Standard 2D COSY Spectrum

  • Sample Preparation: Prepare a moderately concentrated, well-dissolved sample of this compound in a deuterated solvent.

  • Initial 1D Spectrum: Acquire a standard 1D ¹H spectrum. Note the spectral width (SW) and transmitter frequency offset (o1p) covering all proton signals.[14]

  • Load COSY Parameters: In the spectrometer software, create a new experiment and load a standard gradient-enhanced COSY (e.g., cosygpqf) parameter set.[15]

  • Set Parameters:

    • Set the spectral widths in both dimensions (F1 and F2) to the value from the 1D spectrum.

    • Set the transmitter frequency offset (o1p) to the center of the proton spectrum.[14]

    • Set an appropriate number of scans (e.g., 4 to 16) and dummy scans (e.g., 2 to 4) depending on sample concentration.

    • Set the number of increments in the indirect dimension (t1) to at least 256 for reasonable resolution.

  • Acquisition: Start the acquisition. The experiment time will be displayed.[14]

  • Processing: After acquisition, apply a standard processing routine (e.g., xfb). This typically involves Fourier transformation in both dimensions and applying a window function (e.g., sine-bell).[14]

  • Analysis: Analyze the resulting 2D spectrum, identifying cross-peaks that indicate J-coupling between protons.

Visualization

The following diagram illustrates the logical workflow for addressing overlapping NMR signals.

G cluster_problem Problem Identification cluster_methods Resolution Strategies cluster_outcomes Expected Outcomes start Overlapping Aromatic Signals in ¹H NMR of this compound method1 Method 1: Change Solvent (e.g., CDCl₃ → C₆D₆) start->method1 Select a method method2 Method 2: Add Lanthanide Shift Reagent (e.g., Eu(dpm)₃) start->method2 Select a method method3 Method 3: 2D NMR Spectroscopy (COSY) start->method3 Select a method outcome1 Signals Resolve (Anisotropic Shift) method1->outcome1 Observe Shift outcome2 Signals Resolve (Paramagnetic Shift) method2->outcome2 Observe Shift outcome3 Signals Resolved & Connectivity Mapped (J-Coupling Correlations) method3->outcome3 Analyze Cross-Peaks

Caption: Workflow for resolving overlapping ¹H NMR signals.

References

Navigating the Complexities of Substituted Imidazole NMR Spectra: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the interpretation of complex NMR spectra of substituted imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during NMR analysis of this important class of heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues, from peak broadening to signal assignment, to help you confidently elucidate the structure of your substituted imidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are the signals for my imidazole ring carbons (C4/C5) broad or missing in the ¹³C NMR spectrum?

This is a common issue arising from the phenomenon of annular tautomerism.[1][2][3] In unsymmetrically substituted imidazoles, the N-H proton can rapidly exchange between the two ring nitrogen atoms. If this exchange rate is on a similar timescale to the NMR experiment, it can lead to significant line broadening for the carbon atoms adjacent to the nitrogens (C4 and C5). In some cases, the signals can be broadened to the point of being indistinguishable from the baseline.[1][2][3]

Troubleshooting Steps:

  • Vary the temperature: Acquiring the spectrum at a lower temperature may slow down the tautomeric exchange enough to resolve separate signals for the two tautomers. Conversely, a higher temperature might accelerate the exchange to a point where sharp, averaged signals are observed.

  • Use Solid-State NMR: Solid-state ¹³C CP-MAS NMR can be a powerful tool to overcome this issue as it often provides well-resolved spectra, even when solution-state spectra are uninformative.[1][2]

  • Consider solvent effects: The tautomeric equilibrium can be influenced by the solvent. Acquiring spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, CD₃OD) may help to resolve the signals.

Q2: I am observing fewer signals in my ¹H NMR spectrum than expected for my substituted imidazole. Why is this?

This can also be a consequence of rapid tautomeric exchange.[4] If the proton exchange between the two nitrogen atoms is fast on the NMR timescale, the C4-H and C5-H protons become chemically equivalent, resulting in a single, averaged signal instead of two distinct signals.[4]

Troubleshooting Steps:

  • Low-temperature NMR: As with ¹³C NMR, lowering the temperature of the experiment can slow the exchange and resolve the individual signals for the two tautomers.

  • 2D NMR Techniques: Techniques like HMBC and HSQC can help to identify correlations to the distinct C4 and C5 carbons (if they can be resolved in the ¹³C spectrum), indirectly confirming the presence of both protons.

Q3: The N-H proton signal of my imidazole is very broad or not visible at all. How can I confirm its presence?

The N-H proton of an imidazole is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent or with other exchangeable protons in the molecule. This rapid exchange is a common cause of severe signal broadening or complete disappearance of the N-H signal.

Troubleshooting Steps:

  • Use a scrupulously dry NMR solvent: Minimize the amount of residual water to reduce the rate of exchange.

  • Acquire the spectrum in a non-protic solvent: Solvents like DMSO-d₆ are often preferred as they can slow down the exchange rate of the N-H proton.

  • Perform a D₂O exchange experiment: Add a drop of D₂O to your NMR sample. If the broad signal disappears, it confirms that it was due to an exchangeable proton like N-H.

  • Low-temperature NMR: Cooling the sample can also slow the exchange rate and result in a sharper N-H signal.

Q4: How can I definitively assign the ¹H and ¹³C signals for the C4 and C5 positions of my unsymmetrically substituted imidazole?

Unambiguous assignment is crucial and often cannot be achieved with 1D NMR alone. A combination of 2D NMR experiments is typically required.

Recommended Workflow for Signal Assignment:

  • ¹H-¹H COSY: Identify proton-proton coupling networks. This is particularly useful for assigning protons on substituents.

  • ¹H-¹³C HSQC: Correlate each proton to its directly attached carbon atom. This will link the H4/H5 protons to the C4/C5 carbons.

  • ¹H-¹³C HMBC: This is a key experiment that shows correlations between protons and carbons over two to three bonds. Look for long-range couplings from a substituent proton to the imidazole ring carbons to definitively assign C4 and C5. For example, a proton on a substituent at C2 will show a correlation to both C4 and C5, but a proton on a substituent at C4 will show a stronger correlation to C5 and C2.

  • ¹H-¹H NOESY/ROESY: These experiments show through-space correlations between protons that are close to each other (< 5 Å).[5][6][7] This can be particularly useful for confirming assignments by observing NOEs between imidazole ring protons and protons on nearby substituents.

Troubleshooting Guide: Distinguishing Tautomers

The presence of two tautomers can complicate spectral interpretation. The following guide provides a systematic approach to identifying the major tautomer.

Problem: Ambiguous ¹³C NMR spectrum due to tautomerism.

Goal: Determine the predominant tautomeric form.

Caption: Workflow for identifying the major tautomer of a substituted imidazole.

Experimental Protocols

1. Standard ¹H NMR Sample Preparation

  • Sample Amount: Weigh 2-10 mg of the substituted imidazole into a clean, dry vial.[8]

  • Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).[9] The choice of solvent can influence tautomeric equilibrium and proton exchange rates.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[8]

  • Labeling: Clearly label the NMR tube with the sample identification.

2. ¹³C NMR Data Acquisition

  • Sample Amount: For natural abundance ¹³C NMR, a more concentrated sample is generally required, typically 10-50 mg in 0.6-0.7 mL of solvent.[8]

  • Experiment Type: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) is a good starting point.

  • Acquisition Parameters:

    • Increase the number of scans (e.g., 1024 or more) to improve the signal-to-noise ratio, especially if signals are broadened.[1]

    • Use a sufficient relaxation delay (d1) to ensure quantitative signal intensities, particularly for quaternary carbons.

3. 2D NMR for Structural Elucidation (COSY, HSQC, HMBC, NOESY)

These experiments are typically run on the same sample prepared for ¹H NMR. Standard parameter sets provided by the spectrometer software are often a good starting point.

  • ¹H-¹H COSY (Correlation Spectroscopy): Reveals scalar couplings between protons, helping to identify spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for assigning quaternary carbons and piecing together the molecular skeleton.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about stereochemistry and conformation. The mixing time is a key parameter that may need to be optimized based on the molecular weight of the compound.[6]

Signal_Assignment_Workflow start Start: Unassigned ¹H and ¹³C Spectra exp1 ¹H-¹H COSY (Identify Spin Systems) start->exp1 exp2 ¹H-¹³C HSQC (C-H One-Bond Correlations) start->exp2 exp3 ¹H-¹³C HMBC (C-H Long-Range Correlations) start->exp3 exp4 ¹H-¹H NOESY/ROESY (Through-Space Correlations) start->exp4 analysis1 Assign Protons on Substituents and Ring exp1->analysis1 analysis2 Assign Protonated Ring Carbons (C4, C5) exp2->analysis2 analysis3 Assign Quaternary Carbons and Confirm Connectivity exp3->analysis3 analysis4 Confirm Stereochemistry and Conformation exp4->analysis4 analysis1->analysis3 result Complete Structural Assignment analysis4->result

Caption: Recommended 2D NMR workflow for complete signal assignment.

Quantitative Data Summary

The following tables provide typical chemical shift ranges for protons and carbons in substituted imidazoles. Note that these values can be significantly influenced by the specific substituents and the solvent used.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for the Imidazole Ring

ProtonChemical Shift Range (ppm)Notes
H-27.5 - 8.5Generally the most downfield proton.
H-47.0 - 7.8Chemical shift is highly dependent on the tautomeric form and substituents.
H-57.0 - 7.8Often has a similar chemical shift to H-4, may be averaged in cases of fast tautomerism.[4]
N-H10.0 - 14.0Highly variable, often broad, and dependent on solvent and concentration.[10]

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for the Imidazole Ring

CarbonChemical Shift Range (ppm)Notes
C-2135 - 145
C-4115 - 130The chemical shift difference between C4 and C5 is a key indicator of the predominant tautomer.[11]
C-5115 - 130Can be significantly broadened or unobserved in cases of intermediate tautomeric exchange.[1][2]

Table 3: Typical ¹J(C,H) Coupling Constants (Hz) for the Imidazole Ring

CouplingValue (Hz)Notes
¹J(C2,H2)~200 - 210
¹J(C4,H4)~185 - 195These values can provide information about the electronic environment of the C-H bond.
¹J(C5,H5)~185 - 195

Disclaimer: The chemical shift and coupling constant ranges provided are approximate. Actual values will vary depending on the specific molecule, solvent, temperature, and other experimental conditions.

References

Degradation pathways of 1-(m-Tolyl)imidazole and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential degradation pathways of 1-(m-Tolyl)imidazole and best practices for its storage. The following information is based on general principles of organic chemistry and data from related imidazole compounds, as specific degradation studies on this compound are not publicly available.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemistry of the imidazole and tolyl moieties, the primary factors that can lead to the degradation of this compound include exposure to light (photodegradation), high temperatures (thermal degradation), strong acidic or basic conditions (hydrolysis), and oxidizing agents (oxidative degradation).

Q2: What are the visual signs of this compound degradation?

A2: Degradation may be indicated by a change in the physical appearance of the substance, such as a color change (e.g., development of yellow or brown discoloration), or a change in its physical state. For solutions, the formation of precipitates or a change in clarity or color can be indicative of degradation.

Q3: How should I properly store this compound to ensure its stability?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. It is crucial to protect it from light by using an amber or opaque container. The container should be tightly sealed to prevent exposure to moisture and air. Storage in an inert atmosphere (e.g., under argon or nitrogen) is recommended for optimal stability.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products have not been reported, potential degradation pathways could lead to the formation of various compounds. Hydrolysis might cleave the bond between the tolyl group and the imidazole ring, yielding m-toluidine and imidazole. Oxidation could lead to the formation of hydroxylated derivatives on the tolyl ring or oxidation of the imidazole ring. Photodegradation could result in a variety of complex products due to radical reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected peaks in HPLC analysis Degradation of this compound.Review storage conditions and handling procedures. Perform a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them. Ensure the analytical method is stability-indicating.
Discoloration of the solid compound Exposure to light, air (oxidation), or heat.Store the compound in a tightly sealed, amber vial in a cool, dark place, preferably under an inert atmosphere.
Inconsistent experimental results Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If solutions need to be stored, they should be protected from light and stored at a low temperature (e.g., 2-8 °C) for a limited time. Perform a stability study of the solution to determine its viability over time.
Low assay value Significant degradation has occurred.Re-evaluate the entire handling and storage protocol. Consider re-purification of the compound if significant degradation is suspected.

Postulated Degradation Pathways

The following diagrams illustrate the postulated degradation pathways of this compound under different stress conditions. These are hypothetical pathways based on the known reactivity of imidazole and aromatic compounds.

Hydrolytic_Degradation A This compound B m-Toluidine A->B Acidic or Basic Hydrolysis C Imidazole A->C Acidic or Basic Hydrolysis

Figure 1: Postulated Hydrolytic Degradation Pathway.

Oxidative_Degradation A This compound B Hydroxylated Tolyl Derivatives A->B Oxidation C Imidazole Ring Oxidation Products A->C Oxidation

Figure 2: Postulated Oxidative Degradation Pathway.

Storage Recommendations

To maintain the integrity and purity of this compound, the following storage conditions are recommended.

Parameter Recommendation
Temperature Store in a cool place, ideally between 2-8 °C for long-term storage.
Light Protect from light by storing in an amber or opaque container.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Moisture Keep in a tightly sealed container in a dry environment.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound to investigate its stability and identify potential degradation products.

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration of 100 µg/mL for the stress studies.

Forced Degradation (Stress Testing) Conditions
  • Acidic Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60 °C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to a final volume of 10 mL with the solvent.

  • Basic Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 N NaOH.

    • Heat the mixture at 60 °C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute to a final volume of 10 mL with the solvent.

  • Oxidative Degradation:

    • To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with the solvent.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at 105 °C for 24 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a 100 µg/mL solution of the stressed solid in the chosen solvent.

  • Photolytic Degradation:

    • Expose the working solution (100 µg/mL) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), should be developed and validated to separate the parent compound from its degradation products.

  • Example HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm)

    • Injection Volume: 10 µL

Experimental Workflow

The following diagram outlines the general workflow for conducting a forced degradation study.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion A Prepare this compound Stock and Working Solutions B Acidic Hydrolysis A->B C Basic Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photolytic Degradation A->F G Develop & Validate Stability-Indicating HPLC/LC-MS Method B->G C->G D->G E->G F->G H Analyze Stressed Samples G->H I Identify and Characterize Degradation Products H->I J Establish Degradation Profile and Pathways I->J

Figure 3: General Workflow for Forced Degradation Studies.

Technical Support Center: Navigating Solubility Challenges with 1-(m-Tolyl)imidazole in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1-(m-Tolyl)imidazole, its limited aqueous solubility presents a significant hurdle in obtaining reliable and reproducible data in biological assays. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous assay buffer?

A1: This is a common phenomenon for hydrophobic compounds like this compound. While it may be soluble in a high-concentration organic solvent stock such as dimethyl sulfoxide (DMSO), its solubility dramatically decreases when introduced into a predominantly aqueous environment. The organic solvent concentration is no longer sufficient to keep the compound dissolved, leading to precipitation.

Q2: What is the maximum recommended concentration of DMSO in a typical cell-based assay?

A2: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in cell-based assays at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. For particularly sensitive assays or cell lines, a final DMSO concentration of 0.1% or lower is recommended. It is always best practice to perform a vehicle control experiment to assess the impact of the solvent on your specific assay.

Q3: Can I use other organic solvents besides DMSO to prepare my stock solution?

A3: Yes, other polar aprotic solvents such as ethanol or methanol can be used. However, DMSO is often the solvent of choice due to its high solubilizing power for a wide range of compounds. The compatibility of any solvent with your specific biological assay must be empirically determined.

Q4: How does pH affect the solubility of this compound?

A4: The imidazole moiety of this compound contains a basic nitrogen atom. Therefore, its solubility is expected to be pH-dependent. At lower (more acidic) pH values, the imidazole ring can become protonated, increasing its polarity and potentially enhancing its aqueous solubility. Conversely, at neutral or higher (more basic) pH, the compound is likely to be less soluble.

Quantitative Solubility Data

The following table summarizes the available and estimated solubility data for this compound in common laboratory solvents and buffers.

Solvent/BufferTemperature (°C)Solubility (mM)Data Type
Water25~0.437Calculated
DMSO25>100Estimated
Ethanol25Moderately SolubleEstimated
Phosphate-Buffered Saline (PBS, pH 7.4)25<0.5Estimated

Note: The water solubility is a calculated value. Solubility in DMSO and ethanol are estimations based on the behavior of similar N-aryl imidazole compounds. The solubility in PBS is expected to be similar to or slightly lower than in water due to the presence of salts.

Troubleshooting Guide: Compound Precipitation

If you are experiencing precipitation of this compound in your experiments, follow this troubleshooting workflow.

G start Precipitation Observed check_stock 1. Check Stock Solution Is the stock solution clear? start->check_stock warm_stock Warm stock to 37°C and vortex. Re-inspect. check_stock->warm_stock No stock_ok Stock is clear check_stock->stock_ok Yes warm_stock->check_stock stock_not_ok Precipitate remains warm_stock->stock_not_ok Precipitate persists check_dilution 2. Review Dilution Protocol Was a serial dilution performed? stock_ok->check_dilution end_insoluble Compound may be insoluble at desired concentration. Consider alternative formulation or assay. stock_not_ok->end_insoluble direct_dilution Issue: Direct high-fold dilution. check_dilution->direct_dilution No serial_dilution_ok Serial dilution performed check_dilution->serial_dilution_ok Yes implement_serial Implement serial dilution in assay buffer. direct_dilution->implement_serial check_concentration 3. Assess Final Concentration Is the final concentration too high? serial_dilution_ok->check_concentration end_precipitate Precipitation Resolved implement_serial->end_precipitate high_conc Issue: Concentration exceeds aqueous solubility. check_concentration->high_conc Yes conc_ok Concentration is within expected soluble range check_concentration->conc_ok No lower_conc Lower the final working concentration. high_conc->lower_conc check_buffer 4. Evaluate Assay Buffer Can the buffer be modified? conc_ok->check_buffer lower_conc->end_precipitate buffer_modifiable Yes check_buffer->buffer_modifiable Yes buffer_not_modifiable No check_buffer->buffer_not_modifiable No modify_buffer Modify Buffer: - Add co-solvent (e.g., up to 5% ethanol) - Adjust pH to be more acidic (if compatible with assay) buffer_modifiable->modify_buffer buffer_not_modifiable->end_insoluble modify_buffer->end_precipitate G cluster_prep Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay prep_stock 1. Prepare 100 mM Stock Solution in 100% DMSO prep_cells 2. Seed Cells (e.g., 5,000 cells/well in 100 µL) incubate_cells 3. Incubate 24h (37°C, 5% CO2) prep_cells->incubate_cells serial_dilution 4. Prepare Serial Dilutions of this compound in pre-warmed complete medium incubate_cells->serial_dilution add_compound 5. Add 100 µL of diluted compound to respective wells serial_dilution->add_compound incubate_treatment 6. Incubate for desired time (e.g., 24, 48, or 72h) add_compound->incubate_treatment add_mtt 7. Add 20 µL MTT solution (5 mg/mL) to each well incubate_treatment->add_mtt incubate_mtt 8. Incubate 4h (37°C, 5% CO2) add_mtt->incubate_mtt solubilize 9. Aspirate medium and add 150 µL Solubilization Solution (DMSO) incubate_mtt->solubilize read_plate 10. Read Absorbance at 570 nm solubilize->read_plate G compound This compound (in solution) cells Viable Cells (Active Mitochondria) compound->cells Induces Cytotoxicity formazan Formazan (Purple, Insoluble) cells->formazan Reduces mtt MTT (Yellow, Soluble) mtt->formazan is converted to soluble_formazan Solubilized Formazan (Purple Solution) formazan->soluble_formazan is dissolved by dmso DMSO (Solubilizing Agent) dmso->soluble_formazan dissolves absorbance Absorbance at 570 nm soluble_formazan->absorbance is measured as

Technical Support Center: Purification of 1-(m-Tolyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying 1-(m-Tolyl)imidazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of a this compound sample.

Q1: My this compound sample has a brownish tint. What are the likely impurities?

A brownish coloration typically indicates the presence of residual starting materials, byproducts from the synthesis, or degradation products. Common impurities from N-arylation reactions for imidazole synthesis can include unreacted m-toluidine, imidazole, and potentially isomeric side-products or oxidized species.[1]

Q2: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?

If a single solvent that effectively dissolves the compound when hot but not when cold cannot be found, a solvent pair system is a good alternative.[2] To select a solvent pair, choose a "good" solvent that readily dissolves this compound and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. Common pairs include ethanol/water or ethyl acetate/hexane.[2]

Q3: My compound is not crystallizing out of the solution upon cooling. What steps can I take to induce crystallization?

Several techniques can be employed to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[2]

  • Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution to initiate crystal growth.[2]

  • Concentration: Slowly evaporate some of the solvent to increase the concentration of your compound, leading to supersaturation.[2]

  • Cooling: Ensure the solution is cooled to a sufficiently low temperature, potentially using an ice bath.

Q4: During column chromatography, my compound is eluting with the solvent front. How can I achieve better separation?

If the compound elutes too quickly (high Rf value), the eluent system is too polar. You should decrease the polarity of the mobile phase. For a typical normal-phase silica gel column, this means increasing the proportion of the non-polar solvent (e.g., hexane) and decreasing the proportion of the polar solvent (e.g., ethyl acetate).[3][4]

Q5: The spots on my TLC plate are streaking. What is the cause and how can I fix it?

Streaking on a TLC plate can be caused by several factors:

  • Overloading: The sample spot is too concentrated. Try spotting a more dilute solution.

  • Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound. Experiment with different solvent polarities.

  • Acidic or Basic Nature of the Compound: Imidazole derivatives can interact strongly with the silica gel. Adding a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds, can help to obtain sharper spots.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the purification of solid this compound by recrystallization.

1. Solvent Selection:

  • Place a small amount of the crude solid in a test tube.

  • Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[2]

  • Test a range of solvents such as ethanol, methanol, ethyl acetate, and consider solvent pairs like ethanol/water or ethyl acetate/hexane.[2]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Heat the mixture on a hot plate with stirring.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography of this compound

This protocol outlines the purification of this compound using normal-phase flash chromatography.

1. Solvent System Selection (TLC):

  • Dissolve a small amount of the crude material in a suitable solvent.

  • Spot the solution onto a TLC plate and develop it with various solvent systems (e.g., mixtures of hexane and ethyl acetate).

  • The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4.[3][4]

2. Column Packing:

  • Select an appropriately sized column for the amount of crude material.

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent to the top of the silica bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[3]

4. Elution:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (e.g., with compressed air or a pump) to achieve a steady flow rate.

  • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

5. Product Recovery:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[5]
Molecular Weight 158.20 g/mol [5]
Boiling Point 145 °C at 1 mmHg[6]
Density 1.1 g/cm³[6]
pKa 5.49 ± 0.10 (Predicted)[6]

Purification Method Selection Workflow

The following diagram illustrates a general workflow for selecting an appropriate purification method for a this compound sample.

PurificationWorkflow start Crude this compound Sample is_solid Is the sample a solid? start->is_solid is_liquid Is the sample a liquid/oil? is_solid->is_liquid No recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_liquid->column_chromatography Impure distillation Consider Vacuum Distillation is_liquid->distillation Yes successful_recrystallization Successful? recrystallization->successful_recrystallization pure_solid Pure Solid Product column_chromatography->pure_solid pure_liquid Pure Liquid Product distillation->pure_liquid successful_recrystallization->column_chromatography No successful_recrystallization->pure_solid Yes

Caption: Workflow for selecting a purification method.

References

Technical Support Center: Buffers Containing Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with buffers containing imidazole and its derivatives.

Troubleshooting Guide: Addressing pH Changes

Issue: The pH of my buffer changed significantly after adding imidazole.

This is a common observation, as imidazole itself has buffering capacity and can influence the pH of the solution, especially if the primary buffer has a pKa far from the working pH or is at a low concentration.[1][2]

Possible Causes & Solutions:

  • Inherent Buffering of Imidazole: Imidazole has a pKa of approximately 7.0 at 25°C and acts as a buffer in the pH range of 6.2 to 7.8.[3][4] When added to another buffer system, it can alter the final pH.

    • Solution: Always adjust the final pH of the buffer after all components, including imidazole, have been added.[1][5] Use a strong acid (like HCl) or a strong base (like NaOH) for pH adjustment.[6][7]

  • High Concentration of Imidazole: In applications like immobilized metal affinity chromatography (IMAC), high concentrations of imidazole are used for elution.[8] At these concentrations, the buffering effect of imidazole can overwhelm the primary buffer.[2]

    • Solution: Prepare a concentrated stock solution of imidazole and adjust its pH to the desired value before adding it to the main buffer.[1] This minimizes the pH shift upon mixing.

  • Temperature Effects: The pKa of imidazole is temperature-dependent.[7][9] If you prepare the buffer at room temperature but use it at a different temperature (e.g., in a cold room), the pH will change.

    • Solution: Whenever possible, adjust the pH of the buffer at the temperature at which it will be used.[7]

Issue: The pH of my imidazole buffer is drifting over time.

Possible Causes & Solutions:

  • Absorption of Atmospheric CO₂: Imidazole buffers, particularly at a pH above neutral, can absorb carbon dioxide from the atmosphere.[10][11][12] Dissolved CO₂ forms carbonic acid, which will lower the pH of the buffer.

    • Solution: Prepare fresh buffer for each experiment and store it in tightly sealed containers. Degassing the water used for buffer preparation can also help.

  • Light Sensitivity: Some imidazole derivatives can be light-sensitive, and prolonged exposure to light may lead to photodegradation, potentially altering the pH.[13][14]

    • Solution: Store imidazole-containing buffers in amber or opaque bottles to protect them from light.

  • Interaction with Metal Ions: Imidazole can form complexes with divalent metal cations.[7][15] If your solution contains metal ions, this interaction can affect the pH.

    • Solution: If the presence of metal ions is not required for your application, consider using metal-free reagents and deionized water. If metal ions are necessary, be aware of their potential to alter the buffer's pH and re-adjust as needed.

Frequently Asked Questions (FAQs)

Q1: What is the effective buffering range of imidazole?

Imidazole is an effective buffer in the slightly acidic to a neutral pH range, typically between pH 6.2 and 7.8.[3][4] Its buffering capacity is strongest near its pKa, which is approximately 7.0 at 25°C.[3]

Q2: Why did the pH of my phosphate buffer decrease after adding a pH-adjusted imidazole stock solution?

Even if you pre-adjust the pH of your concentrated imidazole stock, diluting it into a phosphate buffer can still cause a pH shift. This can be due to the different activities of the buffer components at different concentrations.[2] It is always best practice to check and adjust the final pH of the complete buffer solution.

Q3: Can I autoclave my imidazole-containing buffer?

It is generally recommended to sterilize imidazole-containing solutions by filtration (using a 0.22 µm filter) rather than autoclaving.[7][16] High temperatures during autoclaving can potentially degrade imidazole.

Q4: How does temperature affect the pH of an imidazole buffer?

The pKa of imidazole decreases as the temperature increases, which means the pH of the buffer will also decrease with increasing temperature.[7][17] The temperature coefficient (d(pKa)/dT) for imidazole is approximately -0.020.[7] This means for every 1°C increase in temperature, the pKa will decrease by about 0.02 units.

Q5: I'm using imidazole for His-tag protein purification. What are the typical concentrations for binding, washing, and elution buffers?

The optimal imidazole concentrations are protein-dependent.[5] However, a common starting point is:

  • Binding Buffer: 0-20 mM imidazole to minimize non-specific binding.[5]

  • Wash Buffer: 20-50 mM imidazole to remove weakly bound contaminants.

  • Elution Buffer: 250-500 mM imidazole to elute the His-tagged protein.[8][18]

It is recommended to optimize these concentrations for your specific protein.[5]

Quantitative Data Summary

ParameterValueNotes
Imidazole pKa (at 25°C)~7.0Effective buffering range: 6.2 - 7.8.[3][4]
Temperature Dependence (d(pKa)/dT)-0.020The pKa decreases as temperature increases.[7]
Common Binding Buffer [Imidazole]0 - 20 mMFor His-tag protein purification.[5]
Common Wash Buffer [Imidazole]20 - 50 mMFor His-tag protein purification.
Common Elution Buffer [Imidazole]250 - 500 mMFor His-tag protein purification.[8][18]

Experimental Protocols

Protocol 1: Preparation of a Standard Imidazole Buffer (0.05 M, pH 7.0)

  • Dissolve Imidazole: In 800 mL of distilled water, dissolve 3.404 g of imidazole.[19]

  • Initial pH Adjustment: Slowly add a stock solution of HCl to begin lowering the pH towards 7.0. Monitor the pH continuously with a calibrated pH meter.

  • Final Volume: Once the desired pH is reached, add distilled water to bring the final volume to 1 L.[19]

  • Verification: Re-check the pH and make any final, minor adjustments.

  • Sterilization: Filter-sterilize the buffer through a 0.22 µm filter.[7][16]

  • Storage: Store in a sterile, tightly sealed container at 4°C, protected from light.

Protocol 2: Preparation of IMAC Buffers with Imidazole

This protocol describes the preparation of binding, wash, and elution buffers for His-tag protein purification.

  • Prepare Base Buffer: Prepare a stock solution of the base buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, pH 8.0).

  • Prepare Imidazole Stock: Prepare a 2 M stock solution of imidazole and adjust its pH to 8.0 with HCl.[1]

  • Prepare Individual Buffers:

    • Binding Buffer (10 mM Imidazole): To the appropriate volume of base buffer, add the required volume of the 2 M imidazole stock to achieve a final concentration of 10 mM.

    • Wash Buffer (20 mM Imidazole): To the appropriate volume of base buffer, add the required volume of the 2 M imidazole stock to achieve a final concentration of 20 mM.

    • Elution Buffer (250 mM Imidazole): To the appropriate volume of base buffer, add the required volume of the 2 M imidazole stock to achieve a final concentration of 250 mM.[8]

  • Final pH Check: For each buffer, verify that the pH is 8.0 and adjust if necessary.

  • Sterilization and Storage: Filter-sterilize and store each buffer appropriately. It is often recommended to add imidazole to the buffers on the day of the purification.[8]

Visualizations

experimental_workflow cluster_prep Buffer Preparation cluster_use Experimental Use start Start dissolve Dissolve Imidazole & Other Components start->dissolve add_hcl Add HCl to Adjust pH dissolve->add_hcl final_vol Adjust to Final Volume add_hcl->final_vol filter Filter Sterilize final_vol->filter store Store Appropriately filter->store experiment Perform Experiment store->experiment end End experiment->end

Caption: Workflow for preparing a standard imidazole buffer.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue pH of Imidazole Buffer is Unstable co2 CO2 Absorption issue->co2 temp Temperature Change issue->temp light Light Exposure issue->light metal Metal Ion Interaction issue->metal fresh Prepare Fresh Buffer co2->fresh temp_adjust Adjust pH at Working Temperature temp->temp_adjust amber Store in Amber Bottle light->amber metal_free Use Metal-Free Reagents metal->metal_free

Caption: Troubleshooting logic for unstable imidazole buffer pH.

References

Technical Support Center: Enhancing the Chromatographic Purification of 1-(m-Tolyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to improving the efficiency of 1-(m-Tolyl)imidazole purification by chromatography. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for purifying this compound?

A1: Flash column chromatography using silica gel is the most prevalent and effective method for the purification of this compound. This technique allows for rapid and efficient separation of the target compound from impurities typically generated during its synthesis.

Q2: Which solvent systems are recommended for the purification of this compound on a silica gel column?

A2: Common solvent systems for imidazole derivatives, including this compound, are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio will depend on the specific impurity profile of your crude product. It is always recommended to determine the ideal solvent system by thin-layer chromatography (TLC) prior to performing column chromatography.[1]

Q3: Why is my this compound streaking or tailing on the TLC plate and column?

A3: Tailing or streaking of imidazole derivatives on silica gel is a common issue attributed to the interaction of the basic nitrogen atoms of the imidazole ring with the acidic silanol groups on the silica surface. This can lead to poor separation and reduced recovery.

Q4: How can I prevent the streaking/tailing of this compound during chromatography?

A4: To mitigate tailing, a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), can be added to the eluent.[1][2] This neutralizes the acidic sites on the silica gel, resulting in improved peak shape and better separation.

Q5: What are the typical impurities encountered in the synthesis of this compound?

A5: Common impurities may include unreacted starting materials such as m-toluidine and imidazole, as well as byproducts from the coupling reaction used for its synthesis. The nature and quantity of these impurities will depend on the specific synthetic route employed.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic purification of this compound in a question-and-answer format.

Problem 1: Co-elution of this compound with an impurity.

  • Question: My target compound is eluting with an impurity of a similar polarity. How can I improve the separation?

  • Answer:

    • Optimize the Eluent System: Test a range of solvent systems with varying polarities using TLC. A less polar solvent system will generally increase the retention time of all compounds, potentially resolving closely eluting spots.

    • Employ Gradient Elution: If an isocratic (constant solvent mixture) elution does not provide adequate separation, a shallow solvent gradient can be employed. Start with a less polar mobile phase and gradually increase its polarity.[1]

    • Try an Alternative Solvent System: If hexane/ethyl acetate mixtures are not effective, consider a different solvent combination, such as dichloromethane/methanol, which may offer different selectivity.

Problem 2: Low recovery of this compound from the column.

  • Question: I am experiencing a significant loss of my product during column chromatography. What could be the cause and how can I improve the yield?

  • Answer:

    • Irreversible Adsorption: The basic nature of the imidazole ring can lead to strong, sometimes irreversible, binding to the acidic silica gel. As mentioned previously, adding a small amount of triethylamine to your eluent can significantly improve recovery.[2]

    • Improper Sample Loading: If the compound is not fully dissolved or precipitates during loading, it can lead to channeling and poor separation, affecting recovery. Ensure your sample is fully dissolved in a minimal amount of the initial mobile phase or use the dry loading technique.

    • Product Cracking/Degradation: Although less common for this stable molecule, prolonged exposure to the acidic silica gel could potentially lead to degradation. Running the column more quickly (flash chromatography) can help minimize this.

Problem 3: The purified this compound is not sufficiently pure.

  • Question: After a single column purification, my product still shows minor impurities. What are the next steps?

  • Answer:

    • Second Column Chromatography: A second purification using a very shallow gradient or an isocratic elution with the optimal solvent system can remove trace impurities.

    • Recrystallization: If the purified compound is a solid, recrystallization is an excellent final purification step to achieve high purity.[2][3] You will need to screen for a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature.

Data Presentation

The following table summarizes the expected outcomes of different chromatographic conditions for the purification of a crude this compound sample. Note: This data is illustrative and actual results may vary depending on the specific reaction conditions and impurity profile.

Parameter Condition A Condition B Condition C
Stationary Phase Silica Gel (60 Å, 40-63 µm)Silica Gel (60 Å, 40-63 µm)Silica Gel (60 Å, 40-63 µm)
Eluent System Isocratic: 70:30 Hexane:Ethyl AcetateGradient: 90:10 to 60:40 Hexane:Ethyl AcetateIsocratic: 70:30 Hexane:Ethyl Acetate + 0.5% Triethylamine
Crude Loading 1 g crude on 40 g silica1 g crude on 40 g silica1 g crude on 40 g silica
Flow Rate 20 mL/min20 mL/min20 mL/min
Isolated Yield 75%85%92%
Purity (by NMR) 95%97%>99%
Solvent Consumption ~500 mL~700 mL~500 mL
Notes Some co-elution with a non-polar impurity was observed.Good separation of all components.Excellent peak shape and baseline resolution.

Experimental Protocols

Detailed Protocol for Flash Column Chromatography of this compound

This protocol is a general guideline for the purification of this compound from a crude reaction mixture.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (flash grade, e.g., 40-63 µm)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)

  • Triethylamine

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • UV lamp for TLC visualization

  • Collection tubes/flasks

  • Rotary evaporator

2. Thin-Layer Chromatography (TLC) Analysis:

  • Objective: To determine the optimal eluent system for column chromatography.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., start with 80:20 Hexane:Ethyl Acetate and adjust the ratio).

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound and good separation from all impurities.[1]

    • To address potential tailing, prepare a mobile phase containing 0.5% triethylamine and compare the spot shape with a TLC run without the additive.

3. Column Preparation (Slurry Packing):

  • Select a column of appropriate size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.

  • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[2]

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully apply it to the top of the column.

  • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1][2]

5. Elution and Fraction Collection:

  • Begin eluting with the mobile phase determined from your TLC analysis.

  • If using a gradient, start with a less polar mixture and gradually increase the polarity.

  • Collect fractions and monitor the elution by TLC.

  • Combine the fractions containing the pure this compound.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

Troubleshooting Workflow for Poor Separation

PoorSeparation Start Poor Separation/ Co-elution Observed CheckTLC Review Initial TLC Analysis Start->CheckTLC OptimizeEluent Isocratic Eluent Optimization (Adjust Polarity) CheckTLC->OptimizeEluent Rf values too high or low TryGradient Implement Gradient Elution OptimizeEluent->TryGradient Still no separation Repurify Re-purify Collected Fractions OptimizeEluent->Repurify Separation achieved ChangeSolventSystem Test Alternative Solvent System (e.g., DCM/MeOH) TryGradient->ChangeSolventSystem Still no separation TryGradient->Repurify Separation achieved ChangeSolventSystem->Repurify Separation achieved End Pure Product Repurify->End

Caption: A logical workflow for troubleshooting poor chromatographic separation.

Workflow for Addressing Low Product Recovery

LowRecovery Start Low Product Recovery CheckTailing Observe Tailing on TLC/Column? Start->CheckTailing AddModifier Add Triethylamine (0.1-1%) to Eluent CheckTailing->AddModifier Yes CheckLoading Review Sample Loading Technique CheckTailing->CheckLoading No ImprovedRecovery Improved Recovery AddModifier->ImprovedRecovery UseDryLoading Switch to Dry Loading CheckLoading->UseDryLoading Wet loading issues AnalyzeFractions Analyze All Fractions by TLC (including flow-through) CheckLoading->AnalyzeFractions Loading seems correct UseDryLoading->ImprovedRecovery AnalyzeFractions->ImprovedRecovery Product found in unexpected fractions

Caption: A decision-making workflow to diagnose and resolve low product recovery.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Tolyl-Imidazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole ring is a versatile scaffold in medicinal chemistry, known to interact with various biological targets.[1][2] The introduction of a tolyl group can modulate the molecule's lipophilicity, electronic properties, and steric profile, all of which can significantly impact its biological activity. The position of the methyl group on the phenyl ring (ortho, meta, or para) can further fine-tune these properties, potentially leading to isomers with distinct pharmacological profiles. For instance, structure-activity relationship studies on other substituted imidazoles have shown that the position of substituents can dramatically alter their inhibitory activity against specific enzymes.[3]

Hypothetical Comparative Biological Activity Data

To illustrate how data from a comparative study could be presented, the following table summarizes hypothetical results for the antimicrobial and cytotoxic activities of the three tolyl-imidazole isomers. It is crucial to note that this data is illustrative and not based on published experimental results.

CompoundIsomerAntimicrobial Activity (MIC, µg/mL) vs. S. aureusCytotoxicity (IC50, µM) vs. HeLa Cells
2-(o-tolyl)-1H-imidazoleOrtho64>100
2-(m-tolyl)-1H-imidazoleMeta3275.2
2-(p-tolyl)-1H-imidazolePara1645.8

Experimental Protocols

To generate the data required for a robust comparison, the following experimental methodologies are recommended:

Synthesis of Tolyl-Imidazole Isomers

A common and effective method for the synthesis of 2-substituted imidazoles is the Radziszewski reaction. This one-pot synthesis involves the condensation of a dicarbonyl compound (e.g., glyoxal), an aldehyde (o-, m-, or p-tolualdehyde), and ammonia.

General Procedure:

  • A mixture of the respective tolualdehyde (1.0 eq), glyoxal (40% in water, 1.1 eq), and a concentrated solution of ammonium hydroxide (excess) is prepared.

  • The mixture is stirred at room temperature or gently heated for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-(tolyl)-1H-imidazole isomer.

Characterization of the synthesized compounds should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structure and purity.

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of each isomer against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) can be determined using the broth microdilution method.

Procedure:

  • A two-fold serial dilution of each tolyl-imidazole isomer is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with a standardized bacterial suspension.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[2]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the isomers on a human cancer cell line (e.g., HeLa) can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • HeLa cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the tolyl-imidazole isomers and incubated for 48 hours.

  • After the incubation period, the MTT reagent is added to each well and incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Structure-Activity Relationship and Signaling Pathway

The differences in biological activity among the isomers can be attributed to their varying steric and electronic properties, which influence how they interact with biological targets. For instance, the position of the methyl group can affect the molecule's ability to fit into an enzyme's active site or bind to a receptor. A potential mechanism of action for antimicrobial imidazoles involves the inhibition of essential bacterial enzymes.

Below is a DOT script and the corresponding diagram illustrating a general experimental workflow for the synthesis and biological evaluation of the tolyl-imidazole isomers.

G Experimental Workflow for Comparative Analysis of Tolyl-Imidazole Isomers cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis o_tolyl o-Tolualdehyde reaction Radziszewski Reaction (Glyoxal, NH4OH) o_tolyl->reaction m_tolyl m-Tolualdehyde m_tolyl->reaction p_tolyl p-Tolualdehyde p_tolyl->reaction o_imidazole ortho-Tolyl-imidazole reaction->o_imidazole m_imidazole meta-Tolyl-imidazole reaction->m_imidazole p_imidazole para-Tolyl-imidazole reaction->p_imidazole antimicrobial Antimicrobial Assay (MIC determination) o_imidazole->antimicrobial cytotoxicity Cytotoxicity Assay (IC50 determination) o_imidazole->cytotoxicity m_imidazole->antimicrobial m_imidazole->cytotoxicity p_imidazole->antimicrobial p_imidazole->cytotoxicity comparison Comparative Analysis of Isomers antimicrobial->comparison cytotoxicity->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar

Caption: Workflow for synthesis and evaluation of tolyl-imidazole isomers.

Conclusion

While the existing literature provides a strong foundation for the biological potential of imidazole-containing compounds, there is a clear need for direct, comparative studies of simple substituted isomers like ortho-, meta-, and para-tolyl-imidazole. The experimental framework provided in this guide offers a clear path for researchers to systematically evaluate these compounds. Such studies are essential for elucidating the structure-activity relationships that govern their biological effects and for the rational design of new, more potent and selective imidazole-based therapeutic agents.

References

A Comparative Guide to Imidazole-Based Corrosion Inhibitors: 1-(m-Tolyl)imidazole vs. 1-Phenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the corrosion inhibition performance of 1-(m-Tolyl)imidazole and 1-phenylimidazole. Due to the limited availability of direct comparative studies, this document synthesizes and contrasts data from closely related structural analogs to provide a scientifically grounded perspective on their potential efficacy as corrosion inhibitors for mild steel in acidic environments. The data for a tri-tolyl imidazole derivative is presented as a proxy for this compound, while data for other phenyl-substituted imidazoles are used to infer the performance of 1-phenylimidazole.

Performance Comparison of Tolyl and Phenyl Imidazole Derivatives

The inhibition of metallic corrosion by organic molecules is a critical area of research, with imidazole and its derivatives being prominent candidates due to their inherent chemical properties. The efficacy of these compounds is largely attributed to the presence of the imidazole ring, which can adsorb onto the metal surface, forming a protective barrier against the corrosive medium. The substituents on the imidazole ring, such as tolyl and phenyl groups, play a significant role in enhancing this protective action.

The tolyl group, with its electron-donating methyl substituent, can increase the electron density on the imidazole ring, potentially leading to stronger adsorption on the metal surface. Conversely, the phenyl group's aromaticity allows for π-π interactions with the metal surface, also contributing to the formation of a stable protective film.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from electrochemical studies of a tri-tolyl imidazole derivative and other relevant imidazole compounds, providing a basis for an indirect comparison.

Table 1: Potentiodynamic Polarization Data for Imidazole Derivatives in 1 M HCl

InhibitorConcentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
Blank--4751056-
((4RS,5SR)-2,4,5-tri-p-tolyl-4,5-dihydro-1H-imidazole)1 x 10⁻³-49842.296.0

Note: Data for ((4RS,5SR)-2,4,5-tri-p-tolyl-4,5-dihydro-1H-imidazole) is used as a representative for tolyl-imidazole derivatives.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Imidazole Derivatives in 1 M HCl

InhibitorConcentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank-45.1125.6-
((4RS,5SR)-2,4,5-tri-p-tolyl-4,5-dihydro-1H-imidazole)1 x 10⁻³108729.895.8

Note: Data for ((4RS,5SR)-2,4,5-tri-p-tolyl-4,5-dihydro-1H-imidazole) is used as a representative for tolyl-imidazole derivatives.

Experimental Protocols

The data presented in this guide is based on standard electrochemical techniques used to evaluate the performance of corrosion inhibitors.

Potentiodynamic Polarization

Potentiodynamic polarization studies are conducted to determine the corrosion current density (icorr) and the corrosion potential (Ecorr). A three-electrode setup is typically used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The working electrode is immersed in the corrosive medium (e.g., 1 M HCl) with and without the inhibitor. The potential is scanned from a cathodic to an anodic potential at a constant scan rate, and the resulting current is measured. The inhibition efficiency (IE%) is calculated using the following equation:

IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS measurements are performed to investigate the formation of a protective film on the metal surface. The same three-electrode setup is used. A small amplitude AC signal is applied to the working electrode at the open circuit potential over a range of frequencies. The impedance data is then analyzed using an equivalent circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective layer. The inhibition efficiency can be calculated from the Rct values as follows:

IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of corrosion inhibitors.

Corrosion_Inhibition_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion Inhibitor_Prep Inhibitor Synthesis/ Procurement Solution_Prep Corrosive Medium Preparation Electrode_Prep Working Electrode Preparation Weight_Loss Weight Loss Measurements Electrode_Prep->Weight_Loss PDP Potentiodynamic Polarization Electrode_Prep->PDP EIS Electrochemical Impedance Spectroscopy Electrode_Prep->EIS Surface_Analysis Surface Analysis (SEM, AFM) Electrode_Prep->Surface_Analysis IE_Calc Inhibition Efficiency Calculation Weight_Loss->IE_Calc PDP->IE_Calc EIS->IE_Calc Mechanism_Elucidation Mechanism Elucidation Surface_Analysis->Mechanism_Elucidation Adsorption_Isotherm Adsorption Isotherm Modeling IE_Calc->Adsorption_Isotherm Adsorption_Isotherm->Mechanism_Elucidation Report Comparative Report Generation Mechanism_Elucidation->Report

Caption: A typical experimental workflow for evaluating corrosion inhibitors.

Conclusion

Based on the available data for structurally similar compounds, both tolyl- and phenyl-substituted imidazoles demonstrate significant potential as corrosion inhibitors for mild steel in acidic media. The tri-tolyl imidazole derivative exhibited a high inhibition efficiency of up to 96%. While direct quantitative data for 1-phenylimidazole is not available in the reviewed literature, the general behavior of phenyl-substituted imidazoles suggests a comparable, effective inhibitory action. The presence of the aromatic phenyl ring is expected to facilitate strong adsorption onto the metal surface through π-electron interactions, forming a protective barrier.

A Comparative Guide to Purity Validation of 1-(m-Tolyl)imidazole: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of 1-(m-Tolyl)imidazole purity. We present detailed experimental protocols, comparative data, and a discussion of the orthogonal strengths of each method.

Orthogonal Approaches for Comprehensive Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone analytical techniques that offer distinct and complementary insights into the purity of a compound.[1] HPLC excels at separating and detecting minute impurities, providing high sensitivity, while NMR offers unparalleled structural confirmation and the ability to quantify the main component and impurities without the need for specific reference standards for each impurity.[2][3] A combined approach, utilizing both HPLC and NMR, provides a robust and comprehensive purity assessment, ensuring a high degree of confidence in the quality of this compound.

Experimental Workflow

The general workflow for the purity validation of this compound using both HPLC and NMR is outlined below. This process ensures a thorough analysis, from initial sample preparation to the final comparison of results.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing & Interpretation cluster_3 Purity Assessment A Weigh this compound B Prepare HPLC Sample (Dilute in Mobile Phase) A->B C Prepare NMR Sample (Dissolve in Deuterated Solvent with Internal Standard) A->C D HPLC Analysis B->D E NMR Analysis (1H, 13C, qNMR) C->E F Integrate Chromatogram (Determine % Area of Impurities) D->F G Process Spectra & Integrate Signals (Identify & Quantify Impurities) E->G H Compare HPLC & NMR Data F->H G->H I Final Purity Report H->I

Caption: Experimental workflow for the purity validation of this compound.

Experimental Protocols

Detailed methodologies for both HPLC and NMR analyses are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and potential impurity profile of the sample.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a highly sensitive technique for separating and quantifying impurities. A reversed-phase method is generally suitable for a molecule like this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV detector.
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure separation of impurities with varying polarities. A starting condition could be 80% water and 20% acetonitrile, ramping to 20% water and 80% acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection UV at 254 nm.
Injection Volume 10 µL.
Sample Preparation Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly quantitative NMR (qNMR), provides structural confirmation and an absolute measure of purity.[4][5]

Instrumentation and Conditions:

ParameterSpecification
NMR Spectrometer 400 MHz or higher field strength for better resolution.
Solvent Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
Internal Standard (for qNMR) A certified reference standard with known purity that has signals that do not overlap with the analyte, such as maleic anhydride or 1,4-dinitrobenzene.
¹H NMR Parameters
Pulse SequenceA standard single-pulse experiment.
Relaxation Delay (D1)At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
Number of Scans8-16, depending on the sample concentration.
¹³C NMR Parameters
Pulse SequenceA standard proton-decoupled experiment.
Number of Scans1024 or more to achieve a good signal-to-noise ratio.
Sample Preparation (for qNMR) Accurately weigh about 20 mg of this compound and 10 mg of the internal standard into an NMR tube. Dissolve in approximately 0.7 mL of the deuterated solvent.

Data Presentation and Comparison

The quantitative data obtained from both HPLC and NMR analyses are summarized in the tables below for a hypothetical batch of this compound.

HPLC Purity Analysis

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Peak IDRetention Time (min)Peak AreaArea %Identification
13.21,5000.10m-Toluidine (potential starting material)
28.51,489,50099.30This compound
310.19,0000.60Unknown Impurity
Total 1,500,000 100.00
NMR Purity Analysis (qNMR)

The purity is calculated by comparing the integral of a specific proton signal of this compound with the integral of a known proton signal from the internal standard.[6]

¹H NMR Data of this compound (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8s1HImidazole C2-H
~7.4t1HTolyl C5'-H
~7.3d1HTolyl C6'-H
~7.2s1HImidazole C5-H
~7.15s1HImidazole C4-H
~7.1d1HTolyl C4'-H
~2.4s3HTolyl -CH₃

Quantitative Purity Calculation (Hypothetical):

ParameterValue
Mass of this compound20.5 mg
Mass of Internal Standard (Maleic Anhydride)10.2 mg
Purity of Internal Standard99.9%
Integral of Analyte Signal (e.g., C2-H at ~7.8 ppm)1.00
Integral of Standard Signal (e.g., two olefinic protons of maleic anhydride)2.05
Calculated Purity of this compound 99.2% (w/w)

Comparison of HPLC and NMR for Purity Validation

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Information Provided Purity based on peak area percentage, retention times of components.Structural confirmation, identification and quantification of the main component and impurities.[7]
Sensitivity Generally higher, capable of detecting trace impurities at ppm or even ppb levels.Lower sensitivity, typically suitable for quantifying impurities at levels of ~0.1% and above.[1]
Throughput Higher, with typical run times of 20-30 minutes per sample.Lower, especially for quantitative measurements requiring long relaxation delays.
Sample Consumption Low (micrograms).Higher (milligrams).
Destructive Yes, the sample is consumed.No, the sample can be recovered.
Quantification Typically relative (area %), requires reference standards for absolute quantification of impurities.Can be absolute (w/w %) using an internal standard (qNMR), without the need for individual impurity standards.[4]

Conclusion: An Orthogonal Approach is Key

Both HPLC and NMR are powerful techniques for the purity validation of this compound, each with its own strengths and limitations. HPLC is an excellent method for routine quality control, offering high throughput and sensitivity for detecting trace impurities. NMR, particularly qNMR, serves as a primary analytical method that not only provides a purity value but also confirms the structure of the main component and allows for the identification and quantification of various impurities without the need for specific reference standards.

For a comprehensive and robust purity assessment, a combination of both techniques is highly recommended.[3] This orthogonal approach, leveraging the high sensitivity of HPLC and the structural and quantitative power of NMR, provides the highest level of confidence in the quality of this compound for research and drug development applications.

References

A Comparative Analysis of Experimental and Computational Data on the Properties of 1-(m-Tolyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimentally determined and computationally predicted properties of 1-(m-Tolyl)imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections present a compilation of available data, detailed experimental methodologies for key characterization techniques, and visualizations to illustrate relationships and workflows.

Introduction to this compound

This compound is an aromatic heterocyclic organic compound featuring an imidazole ring substituted with a meta-tolyl group. The imidazole moiety is a crucial pharmacophore in numerous clinically used drugs and natural products, valued for its ability to participate in hydrogen bonding and coordinate with metal ions. The tolyl substituent can influence the molecule's lipophilicity, steric profile, and electronic properties, thereby modulating its biological activity and material characteristics. Accurate characterization of its physicochemical and electronic properties is essential for its application in drug design and development.

Data Presentation: Experimental vs. Computational Properties

Table 1: Physicochemical Properties of this compound

PropertyExperimental ValueComputational Prediction
Molecular Formula C₁₀H₁₀N₂C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol 158.20 g/mol
Boiling Point 145 °C at 1 mmHgNot available
Density 1.1 g/cm³Not available
pKa Data not available in readily accessible sources.Not available
LogP (Octanol-Water) Data not available in readily accessible sources.2.4 (XLogP3)

Table 2: Spectroscopic and Structural Data of this compound

PropertyExperimental DataComputational Prediction
¹H NMR Spectroscopy Spectral data available in databases, but specific peak assignments require further analysis.Chemical shifts can be predicted using DFT calculations, but specific data for this molecule is not readily available.
¹³C NMR Spectroscopy Spectral data available in databases, but specific peak assignments require further analysis.Chemical shifts can be predicted using DFT calculations, but specific data for this molecule is not readily available.
Mass Spectrometry (GC-MS) Major peaks observed at m/z 158 (M+), 130, 131.The molecular ion peak (M+) would be predicted at m/z 158. Fragmentation patterns can be computationally modeled.
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 11
Rotatable Bonds 11

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific data. The following are standard methodologies for determining key physicochemical properties of small organic molecules like this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through various established methods for N-arylation of imidazoles. A common approach involves the Ullmann condensation, reacting imidazole with an m-tolyl halide in the presence of a copper catalyst and a base.

General Procedure:

  • To a reaction vessel, add imidazole, m-iodotoluene (or m-bromotoluene), copper(I) iodide, a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate).

  • Add a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150 °C for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a solution of aqueous ammonia.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Melting Point Determination

The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Finely powder a small amount of the purified this compound using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Sample Preparation for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol) at a concentration of approximately 1 mg/mL.

  • If necessary, filter the solution to remove any particulate matter.

Data Acquisition:

  • Inject a small volume (typically 1 µL) of the sample solution into the GC-MS instrument.

  • The sample is vaporized and separated on the GC column based on its volatility and interaction with the stationary phase.

  • The separated components enter the mass spectrometer, where they are ionized (typically by electron impact, EI).

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Mandatory Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the study of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis reagents Imidazole + m-Tolyl Halide reaction Ullmann Condensation reagents->reaction purification Column Chromatography reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Confirmation ms Mass Spectrometry (GC-MS) purification->ms Molecular Weight Confirmation mp Melting Point purification->mp Purity Assessment uv_vis UV-Vis Spectroscopy purification->uv_vis Electronic Properties hplc HPLC Analysis purification->hplc Purity & Quantification spectral_data Spectroscopic Data nmr->spectral_data ms->spectral_data physicochemical_data Physicochemical Data mp->physicochemical_data uv_vis->spectral_data hplc->physicochemical_data

Caption: Experimental workflow for the synthesis and characterization of this compound.

Logical_Relationship cluster_molecule Molecular System cluster_approaches Investigative Approaches cluster_properties Molecular Properties structure This compound Structure physicochemical Physicochemical Properties structure->physicochemical electronic Electronic Properties structure->electronic biological Biological Activity structure->biological experimental Experimental Methods experimental->physicochemical Measures experimental->electronic Measures experimental->biological Assesses computational Computational Methods computational->physicochemical Predicts computational->electronic Calculates computational->biological Simulates physicochemical->biological electronic->biological

Caption: Interplay between structure, properties, and analytical approaches.

Structure-Activity Relationship of 1-(m-Tolyl)imidazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While the broader family of imidazole derivatives has been extensively studied for a wide range of pharmacological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties, specific SAR studies focusing on the 1-(m-Tolyl)imidazole scaffold are absent. Research in this area tends to explore diverse substitution patterns on the imidazole ring and the N-1 aryl substituent, often without including or singling out the m-tolyl group for detailed analysis.

This guide, therefore, cannot present a direct comparison of this compound analogs due to the lack of available experimental data. However, to provide a framework for future research and to illustrate the principles of SAR studies on related imidazole compounds, a hypothetical case study is presented below. This section outlines how such a comparison would be structured if the data were available and provides examples of the experimental protocols and visualizations that would be included.

Hypothetical SAR Study of this compound Analogs as Antifungal Agents

This section will serve as a template for how the SAR of this compound analogs could be investigated and presented.

Data Presentation: Comparative Antifungal Activity

The following table illustrates how the minimum inhibitory concentration (MIC) values of hypothetical this compound analogs against a common fungal pathogen, Candida albicans, would be presented. The structural variations focus on substitutions at the 2, 4, and 5 positions of the imidazole ring.

Compound IDR1 (2-position)R2 (4-position)R3 (5-position)MIC (µg/mL) against C. albicans
1a HHH>128
1b CH₃HH64
1c HPhPh16
1d H4-Cl-Ph4-Cl-Ph8
1e NO₂HH32

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

From this hypothetical data, a preliminary SAR analysis would suggest that:

  • The unsubstituted this compound (1a) is inactive.

  • A methyl group at the 2-position (1b) confers weak activity.

  • Substitution with phenyl groups at the 4 and 5-positions (1c) significantly enhances activity.

  • The introduction of electron-withdrawing groups, such as chlorine, on the phenyl rings (1d) further increases potency.

  • An electron-withdrawing nitro group at the 2-position (1e) provides moderate activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are example protocols for the key experiments that would be cited in an SAR study.

1. General Synthesis of this compound Analogs:

A mixture of an appropriate 1,2-dicarbonyl compound (e.g., benzil for 1c), m-toluidine, an aldehyde (e.g., formaldehyde for 1a), and ammonium acetate in glacial acetic acid would be refluxed for several hours. The reaction mixture would then be cooled, and the product precipitated by the addition of water. The crude product would be filtered, washed, and purified by recrystallization or column chromatography. Characterization would be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

2. In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay):

The minimum inhibitory concentration (MIC) of the synthesized compounds against Candida albicans (ATCC 90028) would be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The compounds would be dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of each compound would be prepared in RPMI 1640 medium in 96-well microtiter plates. A standardized inoculum of C. albicans would be added to each well. The plates would be incubated at 35°C for 24-48 hours. The MIC would be defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Mandatory Visualization

Visual representations of experimental workflows and logical relationships are essential for clear communication in scientific publications.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_testing Biological Evaluation cluster_sar Structure-Activity Relationship start Starting Materials (1,2-dicarbonyl, m-toluidine, aldehyde) synthesis One-pot Reaction start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structure Confirmation (NMR, MS) purification->characterization screening Antifungal Susceptibility Testing (Broth Microdilution) characterization->screening Library of Analogs data_analysis MIC Determination screening->data_analysis sar SAR Analysis data_analysis->sar Quantitative Data conclusion Identification of Key Structural Features sar->conclusion

Caption: Workflow for a typical structure-activity relationship study.

While this guide could not provide a direct comparative analysis of this compound analogs due to a lack of specific published data, it has outlined the necessary components and structure for such a study. The provided hypothetical data, experimental protocols, and workflow visualization serve as a blueprint for researchers interested in exploring the therapeutic potential of this particular class of imidazole derivatives. Further research is warranted to synthesize and evaluate this compound analogs to elucidate their structure-activity relationships and identify potential lead compounds for drug development.

Comparative Efficacy of Tolyl-Substituted Imidazoles and Other Imidazole-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal efficacy of a tolyl-substituted imidazole derivative against established imidazole antifungal compounds. Due to the limited availability of public data on 1-(m-Tolyl)imidazole, this report utilizes publicly available data for a structurally related and potent analogue, 1-methyl-2,5-di-m-tolyl-1H-imidazole , as a representative of tolyl-substituted imidazoles. This compound is compared with the widely used antifungal agents clotrimazole, miconazole, and ketoconazole. The information is compiled from various scientific publications to provide a comprehensive overview for research and drug development purposes.

Executive Summary

Imidazole derivatives are a cornerstone of antifungal therapy, primarily acting through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. While established imidazoles like clotrimazole, miconazole, and ketoconazole have a broad spectrum of activity, the search for novel derivatives with improved efficacy and reduced side effects is ongoing. This guide presents available in-vitro antifungal activity data for 1-methyl-2,5-di-m-tolyl-1H-imidazole and compares it with the performance of leading imidazole drugs against common fungal pathogens.

Mechanism of Action: Imidazole Antifungals

Imidazole antifungals exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane. This disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth and cell death.

Imidazole Antifungal Imidazole Antifungal Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Imidazole Antifungal->Lanosterol 14-alpha-demethylase (CYP51) Inhibits Ergosterol Ergosterol Lanosterol 14-alpha-demethylase (CYP51)->Ergosterol Catalyzes conversion to Lanosterol 14-alpha-demethylase (CYP51)->Ergosterol Lanosterol Lanosterol Lanosterol->Lanosterol 14-alpha-demethylase (CYP51) Substrate Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential component of Disrupted Membrane Integrity Disrupted Membrane Integrity Fungal Cell Membrane->Disrupted Membrane Integrity Leads to Fungal Cell Death Fungal Cell Death Disrupted Membrane Integrity->Fungal Cell Death Results in cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Fungal Inoculum Preparation Fungal Inoculum Preparation Inoculation of Microtiter Plate Inoculation of Microtiter Plate Fungal Inoculum Preparation->Inoculation of Microtiter Plate Serial Dilution of Antifungal Compound Serial Dilution of Antifungal Compound Serial Dilution of Antifungal Compound->Inoculation of Microtiter Plate Incubation at 35°C for 24-48h Incubation at 35°C for 24-48h Inoculation of Microtiter Plate->Incubation at 35°C for 24-48h Visual or Spectrophotometric Reading Visual or Spectrophotometric Reading Incubation at 35°C for 24-48h->Visual or Spectrophotometric Reading Determination of MIC Determination of MIC Visual or Spectrophotometric Reading->Determination of MIC

Benchmarking Corrosion Inhibition: A Comparative Analysis of 1-(m-Tolyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing effort to mitigate the costly and hazardous effects of metal corrosion, particularly in industrial settings, the development of effective corrosion inhibitors is paramount. Among the various classes of organic inhibitors, imidazole derivatives have garnered significant attention due to their efficacy in protecting metals, such as steel, in acidic environments.[1][2][3] This guide provides a comparative analysis of the corrosion inhibition efficiency of 1-(m-Tolyl)imidazole and other related imidazole compounds, supported by experimental data from various studies. The information is intended for researchers, scientists, and professionals involved in materials science and drug development who require a technical overview of these inhibitors.

The protective action of imidazole-based compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.[1] This adsorption is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the imidazole ring, which can interact with the metal's d-orbitals.[1][4]

Comparative Performance Data

The following tables summarize the corrosion inhibition efficiency of various imidazole derivatives, including tolyl-substituted imidazoles, on steel in hydrochloric acid (HCl) solutions. The data has been compiled from multiple research articles and is presented to offer a comparative perspective. It is important to note that variations in experimental conditions (e.g., exact steel composition, temperature, and inhibitor concentration) can influence the reported efficiencies.

InhibitorConcentrationMetalCorrosive MediumTemperature (°C)Inhibition Efficiency (%)Experimental Technique
(4RS,5SR)-2,4,5-tri-p-tolyl-4,5-dihydro-1H-imidazole (4T-C) 10⁻³ MCarbon Steel1 M HClNot Specified96Potentiodynamic Polarization, EIS
(3ar,6ar)-3a,6a-di-p-tolyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dithione (TTHIIDT) Not SpecifiedCarbon Steel1 M HCl30 - 60>95-97Weight Loss, EIS
1H-imidazole (IM) 10⁻² MBrass0.1 M HNO₃Not Specified< 94Electrochemical Methods
N-methylimidazole (MIM) 10⁻² MBrass0.1 M HNO₃Not Specified< 94Electrochemical Methods
1H-benzimidazole (BIM) 10⁻² MBrass0.1 M HNO₃Not Specified94Electrochemical Methods
Ionic Liquid (IL1) 80 ppmCarbon Steel1% NaCl25>80EIS, Tafel Method
Ionic Liquid (IL2) 100 ppmCarbon Steel1% NaCl25>80EIS, Tafel Method
(N,N'E,N,N'E)-N,N'-(thiophene-2,5-diylbis(methanylylidene))bis(1H- benzo[d]imidazol-2-amine) (SJ1) 0.5 mMCarbon Steel0.1 M HCl2096Potentiodynamic Polarization

Data compiled from multiple sources.[4][5][6][7][8] Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The data presented above is primarily derived from three key experimental techniques used to evaluate corrosion inhibition efficiency: Weight Loss, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

1. Weight Loss Method: This gravimetric technique provides a direct measure of corrosion rate.[9][10]

  • Procedure: Mild steel coupons of known dimensions and weight are cleaned and immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor for a specified period (e.g., 5 to 72 hours) and at a controlled temperature.[9][10][11] After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

    • IE% = [(CR_blank - CR_inh) / CR_blank] x 100

    • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

2. Potentiodynamic Polarization: This electrochemical method provides insights into the kinetics of the anodic and cathodic corrosion reactions.[12][13]

  • Procedure: A three-electrode cell is used, containing a working electrode (the metal sample), a reference electrode, and a counter electrode. The cell is filled with the corrosive solution. The potential of the working electrode is scanned over a range, and the resulting current is measured.

  • Analysis: The polarization curves (potential vs. log of current density) are used to determine the corrosion potential (E_corr) and corrosion current density (i_corr). The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor. These curves can also indicate whether an inhibitor is anodic, cathodic, or mixed-type.[6][14]

3. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[15][16][17]

  • Procedure: A small amplitude AC signal is applied to the electrode at different frequencies. The impedance of the system is measured at each frequency.

  • Analysis: The data is often presented as a Nyquist plot. An increase in the diameter of the semicircle in the Nyquist plot upon addition of the inhibitor indicates an increase in the charge transfer resistance and thus, effective corrosion inhibition.[6][18] The data can be fitted to equivalent electrical circuits to model the corrosion process.[17]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the performance of a corrosion inhibitor.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Metal Coupons E Weight Loss Measurement A->E F Electrochemical Tests (EIS, Potentiodynamic Polarization) A->F B Prepare Corrosive Solution (e.g., 1 M HCl) B->E B->F C Synthesize/Acquire Inhibitor (e.g., this compound) D Prepare Inhibitor Solutions (Varying Concentrations) C->D D->E D->F G Calculate Corrosion Rate & Inhibition Efficiency E->G H Analyze Polarization Curves & EIS Data F->H J Surface Characterization (SEM, etc.) F->J I Determine Adsorption Isotherm G->I K Comparative Evaluation & Conclusion G->K H->I H->K I->K J->K

Caption: Workflow for Corrosion Inhibitor Evaluation.

References

Comparative Analysis of 1-(m-Tolyl)imidazole in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 1-(m-Tolyl)imidazole and its structural analogs. This document summarizes available quantitative data, provides detailed experimental protocols for key biological assays, and visualizes relevant signaling pathways to support further research and development of imidazole-based compounds.

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include antifungal, antibacterial, anticancer, and anti-inflammatory properties. The versatility of the imidazole scaffold allows for a wide range of structural modifications, leading to compounds with diverse biological targets and mechanisms of action. This guide focuses on this compound, a specific derivative, and compares its performance with structurally related compounds in various biological assays to provide a comprehensive overview for researchers in the field.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its analogs in key biological assays. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Antifungal Activity of Imidazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
1-methyl-2,5-di-m-tolyl-1H-imidazoleS. cerevisiae>500[1]
C. albicans>500[1]
C. krusei>500[1]
MiconazoleCandida spp.Varies[2]
Amphotericin BCandida spp.Varies[2]

Table 2: Cytotoxicity of Imidazole Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Phenyl-substituted 1H-imidazole (Compound 2)Not specifiedNot specified[3]
Thiophene-imidazole (Compound 3)Not specifiedNot specified[3]
Imidazole coumarin conjugatesHepatitis C virus5.1-8.4[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of this compound and other novel imidazole derivatives.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

1. Inoculum Preparation:

  • Fungal strains are grown on an appropriate agar medium, such as Sabouraud Dextrose Agar.[2]

  • A suspension of the fungal culture is prepared in sterile saline or RPMI 1640 medium.[2]

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[2]

  • The inoculum is then further diluted to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[2]

2. Assay Procedure:

  • The test compound (e.g., this compound) is serially diluted in RPMI 1640 medium in a 96-well microplate.

  • Each well is inoculated with the prepared fungal suspension.

  • Positive (fungus without compound) and negative (medium only) controls are included.

  • The microplate is incubated at 35°C for 24-48 hours.[2]

3. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control.[5]

  • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Human cancer cell lines (e.g., HepG2, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • The plate is incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.[6]

Mandatory Visualizations

Experimental Workflow: Antifungal Susceptibility Testing

G Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Microplate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 35°C for 24-48h C->D E Assess Fungal Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Signaling Pathway: PI3K/Akt Signaling Pathway

G PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation GSK3b GSK3β Akt->GSK3b Inhibition CellSurvival Cell Survival Akt->CellSurvival Promotes Proliferation Proliferation mTOR->Proliferation GSK3b->CellSurvival Promotes

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

References

A Comparative Guide to the Synthesis of 1-(m-Tolyl)imidazole: An Analysis of Reproducibility and Methodological Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel compounds is a foundational step. The reproducibility of this synthesis is paramount to ensure consistent results in subsequent research and development phases. This guide provides a statistical and methodological analysis of the synthesis of 1-(m-Tolyl)imidazole, a heterocyclic compound with potential applications in medicinal chemistry. We will compare common synthetic routes, presenting experimental data and detailed protocols to offer a comprehensive overview for researchers.

Comparison of Synthesis Methodologies

The choice of synthetic methodology can significantly influence the yield, purity, and scalability of the production of this compound. Below is a comparative summary of the key features of the three primary synthetic routes.

FeatureUllmann CondensationBuchwald-Hartwig AminationMicrowave-Assisted Synthesis
Catalyst Copper (Cu) or Copper saltsPalladium (Pd) complexes with phosphine ligandsOften uses Pd or Cu catalysts, but the primary driver is microwave energy
Typical Reaction Temperature High (often > 150 °C)Lower (often room temperature to 100 °C)High, but reached very rapidly (e.g., 160 °C)
Typical Reaction Time Long (several hours to days)Shorter (minutes to hours)[1]Very short (minutes)[2][3][4]
Typical Yield Range Moderate to good, but can be variableGenerally high to excellent[1]Good to excellent
Advantages Lower cost of catalyst.[5]High yields, mild reaction conditions, broad substrate scope.[1][6]Extremely rapid reactions, can lead to higher yields and fewer byproducts.[3]
Disadvantages Harsh reaction conditions, often requires stoichiometric amounts of copper, can have lower yields.[7][8]Higher cost of palladium catalysts and ligands, sensitivity to air and moisture.Requires specialized microwave reactor equipment.
Key Factors for Reproducibility Purity of copper catalyst, reaction temperature control, inert atmosphere.Ligand choice, base strength, rigorous exclusion of oxygen and water.[9]Precise control of microwave power and temperature, consistent vial geometry.

Experimental Protocols

Detailed experimental protocols are crucial for the successful and reproducible synthesis of this compound. Below are generalized procedures for the three discussed methods, based on established literature for N-arylimidazole synthesis.

Ullmann Condensation Protocol

The Ullmann condensation is a classical method for the formation of C-N bonds.[7] It typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst at high temperatures.

Reactants:

  • Imidazole

  • 3-Bromotoluene (or 3-Iodotoluene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried flask, add imidazole (1.2 equivalents), 3-bromotoluene (1.0 equivalent), CuI (0.1 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 150-180 °C and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove insoluble salts.

  • The filtrate is then subjected to an aqueous workup and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for its high efficiency and mild conditions.[1][6]

Reactants:

  • Imidazole

  • 3-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (0.02 equivalents), the phosphine ligand (0.04 equivalents), and NaOtBu (1.4 equivalents).

  • Add imidazole (1.2 equivalents) and 3-bromotoluene (1.0 equivalent).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C with stirring for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with a suitable organic solvent, and filter through celite.

  • The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Microwave-Assisted Synthesis Protocol

Microwave-assisted synthesis can dramatically reduce reaction times by utilizing microwave energy to rapidly heat the reactants.[2][3][4]

Reactants:

  • Imidazole

  • 3-Bromotoluene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a microwave reaction vial, combine imidazole (1.5 equivalents), 3-bromotoluene (1.0 equivalent), CuI (0.1 equivalents), and K₂CO₃ (2.0 equivalents).

  • Add DMSO to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 160 °C) for 10-30 minutes.

  • After the reaction is complete, the vial is cooled to a safe temperature.

  • The reaction mixture is then worked up in a similar manner to the conventional heating methods, followed by purification.

Visualizing the Process and Factors Affecting Reproducibility

To better understand the synthesis and its potential for variability, the following diagrams illustrate the general experimental workflow and the key factors influencing reproducibility.

G Reactants Reactants (Imidazole, 3-Halotoluene, Catalyst, Base, Solvent) Reaction_Setup Reaction Setup (Inert Atmosphere, Temperature Control) Reactants->Reaction_Setup Reaction Reaction (Stirring, Heating) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis Final_Product This compound Analysis->Final_Product

Generalized experimental workflow for the synthesis of this compound.

G cluster_reactants Reactant Quality cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_procedure Procedural Factors Reproducibility Reproducibility of This compound Synthesis Purity_Imidazole Purity of Imidazole Purity_Reactants Purity_Reactants Purity_Toluene Purity of 3-Halotoluene Purity_Reactants->Reproducibility Catalyst_Activity Catalyst Activity Catalyst_System Catalyst_System Ligand_Purity Ligand Purity Catalyst_System->Reproducibility Temperature Temperature Control Reaction_Conditions Reaction_Conditions Atmosphere Inert Atmosphere Stirring Stirring Rate Reaction_Conditions->Reproducibility Solvent_Purity Solvent Purity Procedural_Factors Procedural_Factors Workup_Consistency Workup Consistency Purification_Method Purification Method Procedural_Factors->Reproducibility

Key factors influencing the reproducibility of this compound synthesis.

References

Safety Operating Guide

Proper Disposal of 1-(m-Tolyl)imidazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-(m-Tolyl)imidazole.

This compound, a member of the imidazole class of compounds, requires careful handling due to its potential hazards. Safety Data Sheets (SDS) for similar compounds, such as 1-o-Tolyl-1H-imidazole, indicate that it may cause skin, eye, and respiratory irritation[1]. Therefore, adherence to strict disposal protocols is crucial.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat[1][2]. All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure[3]. An emergency eyewash station and safety shower should be readily accessible[3].

Waste Collection and Storage

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal.

  • Waste Container: Collect pure this compound and any solutions containing it in a dedicated, sealable, and airtight waste container that is compatible with the chemical[3].

  • Labeling: Attach a completed Dangerous Waste label to the container as soon as the first waste is added[3]. The label should clearly identify the contents as "this compound Waste" and include any known hazards.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[3]. It is imperative to store it separately from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides[3].

Hazard Class Incompatible Materials Storage Location
Irritant, CorrosiveStrong Oxidizers, Acids, Acid Anhydrides, Acid ChloridesCool, Dry, Well-Ventilated Area

Disposal Procedure

The final disposal of this compound waste must be conducted in accordance with local, regional, and national regulations.

  • Full Container: Once the waste container is full or is no longer in use, ensure the cap is tightly sealed.

  • Collection Request: Complete a Chemical Collection Request Form as per your institution's guidelines[3].

  • Transfer to Accumulation Area: Deliver the labeled, sealed container to your facility's designated Waste Accumulation Area Operator[3].

  • Approved Disposal: The ultimate disposal of the contents and container must be carried out by an approved waste disposal plant[1]. Do not attempt to dispose of this chemical down the drain or in regular trash[1].

In the event of a spill, evacuate the area if necessary and use appropriate tools and materials to clean up the spilled substance. Place all contaminated materials in a suitable, sealed container and dispose of it as hazardous waste following the procedures outlined above[3].

Disposal Workflow for this compound

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage cluster_3 Final Disposal start Start ppe Don PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood collect_waste Collect Waste in Compatible Container fume_hood->collect_waste label_waste Label Container 'Dangerous Waste' collect_waste->label_waste store_waste Store in Cool, Dry, Ventilated Area label_waste->store_waste segregate_waste Segregate from Incompatibles store_waste->segregate_waste request_collection Submit Chemical Collection Request segregate_waste->request_collection transfer_waste Transfer to Waste Accumulation Area request_collection->transfer_waste end Disposal by Approved Waste Plant transfer_waste->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(m-Tolyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(m-Tolyl)imidazole (CAS No. 25364-43-6) was not publicly available at the time of this writing. The following guidance is based on the safety data for structurally similar compounds, including 1-o-Tolyl-1H-imidazole and 1-Methylimidazole. It is imperative to consult the official SDS from your supplier before handling this chemical and to conduct a thorough risk assessment for your specific laboratory conditions.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Based on the hazard profiles of analogous compounds, this compound is anticipated to be a hazardous substance that may cause skin irritation, serious eye irritation, and respiratory irritation. Some substituted imidazoles are also classified as harmful if swallowed and toxic in contact with skin, causing severe skin burns and eye damage. Therefore, stringent safety measures are crucial.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.[1]
Skin Protection GlovesChemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use.[2]
Lab Coat/Protective ClothingA flame-retardant lab coat or a chemical-resistant apron over a long-sleeved lab coat should be worn.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][3]
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible.[1][4]

    • Gather all necessary PPE and inspect it for any damage.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Conduct all weighing and transferring of this compound within the chemical fume hood.[4]

    • Avoid direct contact with the skin, eyes, and clothing.

    • Avoid creating dust or aerosols.[2]

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean the work area and any contaminated equipment.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal:

    • Dispose of the chemical waste through an approved hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not pour this compound down the drain.

Experimental Protocols

While specific experimental protocols involving this compound are not provided in the safety data, any procedure should incorporate the safety and handling steps outlined above. All protocols should be subjected to a thorough risk assessment before initiation.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe_Handling_Workflow Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood, Eyewash, and Safety Shower prep2 Inspect and Don Appropriate PPE prep1->prep2 handle1 Weigh and Transfer Chemical prep2->handle1 handle2 Keep Container Tightly Closed handle1->handle2 post1 Clean Work Area and Equipment handle2->post1 post2 Wash Hands and Exposed Skin post1->post2 post3 Properly Remove and Store/Dispose of PPE post2->post3 disp1 Collect Waste in Labeled Container post3->disp1 disp2 Dispose via Approved Hazardous Waste Service disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.